quinazoline-4-thiol
Description
Significance of the Quinazoline (B50416) Scaffold in Drug Discovery
The quinazoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a cornerstone in modern medicinal chemistry. mdpi.comijsrtjournal.com Its derivatives are recognized for a wide spectrum of pharmacological activities, making the quinazoline nucleus a subject of intense research and development in the pharmaceutical industry. bohrium.comresearchgate.net
The journey of quinazolines in science began with the first synthesis of a derivative by Griess, 34 years before the parent compound, quinazoline, was first synthesized by George Gabriel in 1903. mdpi.com However, significant interest in the medicinal properties of this scaffold was ignited by the isolation of febrifugine, a quinazolinone alkaloid, from the Chinese medicinal plant Dichroa febrifuga. mdpi.comsemanticscholar.org Febrifugine's reported antimalarial properties spurred extensive research into quinazoline derivatives for various therapeutic uses. mdpi.comsemanticscholar.org
Over decades of research, the quinazoline framework has earned the designation of a "privileged structure." oup.comomicsonline.org This term refers to molecular scaffolds that are capable of binding to multiple, diverse biological targets, serving as a versatile template for drug design. oup.com The ability of the quinazoline ring system to act as a potent "hinge binder" in kinases, for example, has cemented its status as a valuable pharmacophore in developing targeted therapies. scielo.br This versatility has led to the creation of extensive compound libraries, yielding ligands for a multitude of receptors and enzymes. oup.comresearchgate.net
The therapeutic applications of quinazoline derivatives have evolved significantly over time. An early notable example is Methaqualone, which was used for its sedative-hypnotic effects starting in 1951. omicsonline.org The structural framework later proved fruitful in the development of cardiovascular drugs, such as the antihypertensive agent Prazosin (B1663645), which acts as an alpha 1-adrenoceptor antagonist. mdpi.comscielo.br
A major breakthrough occurred in the early 2000s with the emergence of quinazoline-based compounds as potent anticancer agents, specifically as tyrosine kinase inhibitors (TKIs). nih.gov Drugs like Gefitinib (Iressa®) and Erlotinib (Tarceva®) were approved for the treatment of non-small-cell lung cancer (NSCLC), fundamentally changing the landscape of targeted cancer therapy. nih.govnih.gov This success was followed by other approved TKI drugs like Lapatinib (B449), Afatinib, and Vandetanib, which target various protein kinases involved in tumor growth and proliferation. nih.govnih.gov
Beyond oncology and hypertension, researchers have identified a vast array of other biological activities, including anti-inflammatory, antiviral, antimicrobial, anticonvulsant, and anti-Alzheimer's properties, demonstrating the remarkable pharmacological diversity of the quinazoline scaffold. mdpi.comresearchgate.netnih.gov
Table 1: Evolution of Quinazoline-Based Therapeutics This table is interactive. You can sort and filter the data.
| Drug | Primary Therapeutic Use | Mechanism of Action / Target |
|---|---|---|
| Methaqualone | Sedative-Hypnotic | GABA-A receptor modulator |
| Prazosin | Antihypertensive | α1-adrenergic receptor antagonist |
| Gefitinib | Anticancer (NSCLC) | EGFR Tyrosine Kinase Inhibitor |
| Erlotinib | Anticancer (NSCLC, Pancreatic) | EGFR Tyrosine Kinase Inhibitor |
| Lapatinib | Anticancer (Breast) | Dual EGFR and HER2/neu Tyrosine Kinase Inhibitor |
| Vandetanib | Anticancer (Medullary Thyroid) | Multi-kinase Inhibitor (VEGFR, EGFR, RET) |
| Raltitrexed (B1684501) | Anticancer (Colorectal) | Thymidylate synthase inhibitor |
| Idelalisib | Anticancer (Leukemia) | PI3Kδ inhibitor |
Sulfur-containing heterocyclic compounds are integral to drug discovery and development, forming the core of numerous FDA-approved medicines. researchgate.net The incorporation of sulfur atoms into heterocyclic rings can significantly influence a molecule's physicochemical properties and biological activity. ingentaconnect.com These compounds are found in a variety of natural products and are widely utilized in chemical research for their diverse therapeutic potential. thieme-connect.com
The pharmacological profile of sulfur-containing heterocycles is remarkably broad, with demonstrated efficacy as anticancer, antiviral, antibacterial, anti-inflammatory, antidiabetic, and antihypertensive agents. researchgate.netbenthamdirect.com For instance, drugs such as the antiplatelet agent Clopidogrel (containing a thiophene (B33073) ring) and the antiviral agent Ritonavir (containing a thiazole (B1198619) ring) highlight the therapeutic success of this class of compounds. The unique chemical characteristics of sulfur allow these heterocycles to engage in specific interactions with biological targets, making them a valuable component in the medicinal chemist's toolkit. thieme-connect.com
Table 2: Examples of Bioactive Sulfur-Containing Heterocyclic Drugs This table is interactive. You can sort and filter the data.
| Drug | Heterocyclic Core | Primary Therapeutic Use |
|---|---|---|
| Clopidogrel | Thiophene | Antiplatelet |
| Ritonavir | Thiazole | Antiviral (HIV) |
| Rosiglitazone | Thiazolidinedione | Antidiabetic |
| Thiabendazole | Thiazole, Benzimidazole | Antifungal, Antiparasitic |
| Olanzapine | Thienobenzodiazepine | Antipsychotic |
Evolution of Quinazoline-Based Therapeutics
Rationale for Focusing on Quinazoline-4-thiol
This compound, which exists in tautomeric equilibrium with quinazoline-4(3H)-thione, represents a particularly important and versatile synthetic intermediate in the field of medicinal chemistry. The rationale for focusing on this specific compound stems from the strategic utility of its sulfur-containing functional group at the C4-position of the quinazoline nucleus.
This thiol/thione moiety serves as a highly reactive and versatile chemical handle, allowing for a wide range of structural modifications. It is a key precursor for the synthesis of numerous derivatives, as it can be readily manipulated to explore structure-activity relationships (SAR). For example, the sulfur atom can be easily S-alkylated to produce extensive libraries of quinazoline thioether derivatives. sioc-journal.cnmdpi.com This approach has been used to develop compounds with potential applications in treating neurodegenerative diseases and various cancers. mdpi.com
Furthermore, the thiol group can be used to link the quinazoline scaffold to other pharmacologically active moieties, creating hybrid molecules with potentially enhanced or novel biological activities. nih.gov Research has shown that starting from related dithione precursors or synthesizing derivatives such as 2-mercapto-4(3H) quinazolinones provides access to compounds with significant biological potential, including protein tyrosine phosphatase 1B inhibitors. researchgate.netjddtonline.info The strategic placement of the thiol group at the 4-position thus provides a powerful platform for generating chemical diversity and discovering new therapeutic agents based on the privileged quinazoline scaffold.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-quinazoline-4-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2S/c11-8-6-3-1-2-4-7(6)9-5-10-8/h1-5H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWNPUZQYVWXJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=S)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40186993 | |
| Record name | 4-Quinazolinethiol | |
| Source | EPA DSSTox | |
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Molecular Weight |
162.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3337-86-8 | |
| Record name | 4(3H)-Quinazolinethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3337-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Quinazolinethiol | |
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| Record name | 4-Quinazolinethiol | |
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| Record name | 4-Quinazolinethiol | |
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| Record name | quinazoline-4-thiol | |
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Advanced Synthetic Methodologies for Quinazoline 4 Thiol and Its Derivatives
Classical and Contemporary Synthetic Routes to Quinazoline-4-thiones
Traditional and modern synthetic methods provide a versatile toolkit for accessing the quinazoline-4-thione core. These approaches include direct thionation of quinazolinones, construction of the heterocyclic ring from acyclic precursors, and functionalization of the pre-formed quinazoline (B50416) system.
A prevalent and straightforward method for synthesizing 3H-quinazoline-4-thiones is the thionation of their corresponding 3H-quinazoline-4-one precursors. nih.goviucr.org This transformation involves the replacement of the carbonyl oxygen atom at the C-4 position with a sulfur atom. Two of the most commonly employed thionating agents for this purpose are phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent (LR). lmaleidykla.ltiucr.org
The reaction typically involves refluxing the quinazolin-4-one substrate with the thionating agent in a suitable high-boiling solvent. nih.govtandfonline.com For instance, 2-methyl-3-phenylquinazoline-4(3H)-thiones have been prepared by treating the corresponding oxo analogs with phosphorus decasulfide (P₄S₁₀) in refluxing pyridine (B92270) for several hours. nih.govmdpi.com Similarly, Lawesson's reagent has been effectively used for the thionation of various 2-alkyl(aryl)-quinazolin-4(3H)-ones in solvents like dioxane or toluene. tandfonline.comresearchgate.netekb.eg The choice of reagent and solvent can depend on the specific substituents present on the quinazoline ring. lmaleidykla.lt While both reagents are effective, Lawesson's reagent is often preferred due to its better solubility in organic solvents and milder reaction conditions. lmaleidykla.lt
| Precursor | Thionation Reagent | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Methyl-3-phenylquinazolin-4(3H)-one | Phosphorus Decasulfide | Pyridine | Reflux, 4h | 2-Methyl-3-phenylquinazoline-4(3H)-thione | Not specified | mdpi.com |
| Quinazolin-4(3H)-one | Lawesson's Reagent | Dioxane | Reflux, 1-2h | 3H-Quinazoline-4-thione | 90.0% | tandfonline.com |
| 2-(Methylthio)quinazolin-4(3H)-one | Lawesson's Reagent | Not specified | Not specified | 2-(Methylthio)quinazoline-4(3H)-thione | Not specified | lmaleidykla.lt |
| 2-(3-Chlorophenyl)-quinazolin-4(3H)-one | Lawesson's Reagent | Dioxane | Reflux, 1-2h | 2-(3-Chlorophenyl)-3H-quinazoline-4-thione | 62.5% | tandfonline.com |
A direct, one-step synthesis of 3H-quinazoline-4-thiones can be achieved through the reaction of 2-aminobenzonitriles with thioamides. nih.goviucr.org This acid-catalyzed cyclization provides a convenient route to quinazoline-4(3H)-thiones bearing a hydrogen, aliphatic, or aromatic group at the C-2 position. thieme-connect.de The reaction is typically conducted by heating the reactants in a strongly acidic solution, for example, in the presence of hydrogen bromide, often on a steam bath for a duration of one to four hours. iucr.orgiucr.org While this method is versatile, the yields of the purified products can range from low to moderate. thieme-connect.de It has been observed that primary thioamides tend to produce cleaner reaction products compared to their substituted counterparts. thieme-connect.de However, this cyclization method is not applicable for use with thiourea (B124793) or its derivatives. thieme-connect.de
A powerful strategy for the functionalization of pre-existing quinazoline-4-thiones is through side-chain lithiation. thieme-connect.com Specifically, 2-alkyl-3H-quinazoline-4-thiones can undergo double lithiation when treated with approximately two equivalents of a strong base, such as n-butyllithium (n-BuLi). thieme-connect.comresearchgate.net The reaction is performed under anhydrous conditions in a solvent like tetrahydrofuran (B95107) (THF) at low temperatures, typically -78 °C, to prevent side reactions. thieme-connect.com This process results in the formation of a dianionic intermediate, where lithiation occurs regioselectively at the N-3 nitrogen and the α-carbon of the 2-alkyl side chain. thieme-connect.com
This highly reactive dilithium (B8592608) species can then be quenched with a wide array of electrophiles to introduce new substituents onto the alkyl side chain. iucr.orgthieme-connect.com This method has been successfully applied to synthesize more complex 2-substituted 3H-quinazoline-4-thiones in excellent yields. thieme-connect.com For example, the reaction of the dilithiated species of 2-methyl-3H-quinazoline-4-thione with iodomethane (B122720) yields 2-ethyl-3H-quinazoline-4-thione with high efficiency. nih.goviucr.org
| Starting Material | Electrophile | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Methyl-3H-quinazoline-4-thione | Iodomethane | 2-Ethyl-3H-quinazoline-4-thione | 92% | iucr.orgthieme-connect.com |
| 2-Methyl-3H-quinazoline-4-thione | Iodoethane | 2-Propyl-3H-quinazoline-4-thione | 90% | thieme-connect.com |
| 2-Methyl-3H-quinazoline-4-thione | Benzaldehyde | 2-(2-Hydroxy-2-phenylethyl)-3H-quinazoline-4-thione | 85% | thieme-connect.com |
| 2-Methyl-3H-quinazoline-4-thione | Benzophenone | 2-(2-Hydroxy-2,2-diphenylethyl)-3H-quinazoline-4-thione | 83% | thieme-connect.com |
| 2-Ethyl-3H-quinazoline-4-thione | 1-Bromobutane | 2-(1-Butyl)ethyl-3H-quinazoline-4-thione | 88% | thieme-connect.com |
Condensation reactions represent a fundamental approach to building the quinazoline-4-thione heterocyclic system from simpler, open-chain precursors. nih.govmdpi.com One such method involves the condensation of 2-aminothiobenzamides with acetone. mdpi.com This reaction, often catalyzed by silica (B1680970) gel under mild conditions, yields 2,2-dimethyl-1,2-dihydroquinazoline-4(3H)-thiones. nih.govmdpi.com
Another important condensation route begins with anthranilic acid. mdpi.com Reaction of anthranilic acid with various isothiocyanate derivatives in refluxing ethanol (B145695) leads to the formation of 2-mercapto-3-substituted-quinazolin-4(3H)-ones. mdpi.com This method provides a direct entry to quinazoline-4-thiones with substitution at the N-3 position. Furthermore, the synthesis of quinazolines can be achieved through the condensation of o-iodobenzaldehydes with amidine hydrochlorides, which proceeds via a ligand-free copper-catalyzed Ullmann N-arylation mechanism. nih.gov
Ring contraction of larger heterocyclic systems offers an alternative, though less common, pathway to the quinazoline framework. ekb.eguob.edu.ly For instance, the thermolysis of 5-methoxy-(3H)-1,4-benzodiazepines in a high-boiling solvent like diphenyl ether at elevated temperatures (160-170 °C) can induce a ring contraction to furnish 4-methoxyquinazolines. ekb.eguob.edu.ly While this reaction directly yields a quinazoline derivative, the product is a 4-alkoxyquinazoline rather than a quinazoline-4-thione. To obtain the target thione, a subsequent thionation step, as described in section 2.1.1, would be necessary. This two-step sequence, involving ring contraction followed by thionation, represents an indirect synthetic strategy. Another example involves the acid-catalyzed rearrangement of a 4-chlorobenzo[e] researchgate.netCurrent time information in Bangalore, IN.researchgate.netthiadiazino[3,4-b] iucr.orgCurrent time information in Bangalore, IN.diazepin-10(11H)-one, which upon heating, converts to an isomeric 2-substituted quinazolin-4(3H)-one through a proposed ring contraction mechanism. researchgate.net
Condensation Reactions in Quinazoline-4-thiol Synthesis
Green Chemistry Approaches in this compound Synthesis
In line with the principles of sustainable chemistry, significant efforts have been directed towards developing environmentally friendly methods for the synthesis of quinazoline derivatives. tandfonline.com These green approaches aim to minimize waste, avoid hazardous organic solvents, and reduce energy consumption. researchgate.netorganic-chemistry.org
A notable green method for the direct synthesis of 3-substituted-2-thioxo-4-quinazolinones involves the reaction between 2-aminobenzamide (B116534) and isothiocyanates. researchgate.net This transformation has been successfully carried out using water as the solvent at a moderate temperature of 60 °C, or alternatively, under solvent-free conditions at 100 °C. researchgate.net These protocols are advantageous as they circumvent the need for organic solvents, thereby preventing the generation of toxic waste, and involve simple, cost-effective processes with good yields and straightforward product isolation. researchgate.net
Other green strategies focus on the synthesis of the precursor quinazolin-4-ones, which can then be converted to the corresponding thiones. tandfonline.comresearchgate.net These methods include:
Microwave-assisted synthesis: One-pot reactions of anthranilic acid, amines, and an orthoester in ethanol under microwave irradiation at 120 °C can efficiently produce 3-substituted-quinazolin-4(3H)-ones. tandfonline.comresearchgate.net Microwave heating often leads to shorter reaction times and improved yields. openmedicinalchemistryjournal.com
Deep Eutectic Solvents (DES): Deep eutectic solvents, such as a mixture of choline (B1196258) chloride and urea (B33335), have been employed as green reaction media. researchgate.net The synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones has been achieved by reacting a benzoxazinone (B8607429) intermediate with amines in a choline chloride:urea DES. tandfonline.comresearchgate.net
Ionic Liquids (ILs): Acidic ionic liquids have been used as reusable and environmentally benign catalysts and solvents for preparing quinazolin-4-ones from 2-aminobenzamide and aroyl chlorides. openmedicinalchemistryjournal.com
These green methodologies provide sustainable alternatives to classical synthetic routes for accessing the quinazoline-4-thione scaffold and its precursors. openmedicinalchemistryjournal.com
Microwave-Assisted Synthesis (MWI) Techniques
Microwave-assisted synthesis has emerged as a powerful and efficient technique for the synthesis of quinazoline derivatives, offering advantages such as shorter reaction times, higher yields, and environmentally friendly conditions. nih.govnih.gov
Thiourea serves as a versatile reagent in the microwave-assisted synthesis of quinazoline derivatives. One notable method involves the condensation of 2-aminobenzophenones with thiourea in dimethyl sulfoxide (B87167) (DMSO) under microwave irradiation to produce 4-aryl substituted quinazoline derivatives. frontiersin.org This reaction proceeds through the thermal decomposition of thiourea, leading to the formation of key intermediates that ultimately yield the desired quinazoline scaffold. frontiersin.org
Another approach utilizes a Biginelli one-pot three-component reaction, where cyclohexanone, an aromatic or heterocyclic aldehyde, and thiourea are reacted under microwave irradiation to prepare quinazoline-2(1H)-thione derivatives. buet.ac.bd This method significantly reduces reaction times from hours to minutes. buet.ac.bd Furthermore, a choline chloride-thiourea/sulfuric acid catalyst system has been employed for the one-pot synthesis of quinazolin-4(3H)-one derivatives under microwave irradiation and solvent-free conditions, highlighting a green chemistry approach. researchgate.net
Solvent-free microwave-assisted synthesis offers a green and efficient alternative to conventional methods. jocpr.com Several protocols have been developed for the synthesis of quinazolin-4(3H)-ones and their derivatives.
For instance, the Niementowski quinazoline synthesis, which involves the reaction of anthranilic acids with formamide, can be effectively carried out under solvent-free microwave conditions using solid supports like acidic alumina, silica gel, and montmorillonite (B579905) K-10. nih.govfrontiersin.org Montmorillonite K-10 has been shown to provide the best yields in shorter reaction times. nih.govfrontiersin.orgresearchgate.net
Another solvent-free method involves the condensation of anthranilic acid with thiocarbamate salts of substituted anilines to form 3-aryl-2-thio derivatives of quinazolinone. nih.govfrontiersin.org While the presence of a solvent like ethanol can lead to better yields, solvent-free conditions drastically reduce the reaction time. nih.govfrontiersin.org Additionally, antimony(III) chloride (SbCl3) has been used as an effective catalyst for the condensation of anthranilamide with aldehydes or ketones under solvent-free microwave irradiation, resulting in good to excellent yields of quinazolin-4(3H)-one derivatives within minutes. researchgate.netscispace.comresearchgate.net
| Starting Materials | Reagents/Catalyst | Conditions | Product | Key Findings |
| 2-Aminobenzophenones | Thiourea, DMSO | MWI | 4-Aryl substituted quinazolines | Facile and direct conversion. frontiersin.org |
| Cyclohexanone, Aldehyde, Thiourea | FeCl3 | MWI, Solvent-free | Quinazoline-2(1H)-thione derivatives | Significant reduction in reaction time. buet.ac.bd |
| Anthranilic acid, Amines, Acetic anhydride | Choline chloride-thiourea/H2SO4 | MWI, Solvent-free | 2-Methyl-quinazoline-4(3H)-one derivatives | High efficiency and eco-friendly. researchgate.net |
| Anthranilic acids | Formamide, Montmorillonite K-10 | MWI, Solvent-free | Quinazolin-4(3H)-ones | Montmorillonite K-10 gives the best yield. nih.govfrontiersin.orgresearchgate.net |
| Anthranilic acid | Thiocarbamate salts of anilines | MWI, Solvent-free or Ethanol | 3-Aryl 2-thioderivatives of quinazolinone | Solvent-free conditions shorten reaction time. nih.govfrontiersin.org |
| Anthranilamide | Aldehydes/Ketones, SbCl3 | MWI, Solvent-free | Quinazolin-4(3H)-one derivatives | High yields in a few minutes. researchgate.netscispace.comresearchgate.net |
Utilizing Thiourea in MWI
Catalyst-Free and Solvent-Free Methodologies
In the pursuit of greener and more sustainable chemical processes, catalyst-free and solvent-free methods for quinazoline synthesis have gained attention. A notable example is the use of a low-melting mixture of maltose, dimethylurea (DMU), and ammonium (B1175870) chloride as a reaction medium for the one-pot, three-component reaction of 2-aminoaryl ketones, aldehydes, and ammonium acetate. rsc.org This method produces quinazoline derivatives in high yields under aerobic oxidation conditions without the need for an external catalyst. rsc.org
Furthermore, efficient reactions of α-keto acids with 2-aminobenzamides, 2-aminobenzenethiols, and other related starting materials can furnish quinazolinones and their analogs under catalyst-free conditions using water as a solvent. organic-chemistry.org The products from these reactions can be easily purified by simple filtration and washing. organic-chemistry.org
Derivatization Strategies for Enhancing Bioactivity
Derivatization of the this compound scaffold is a key strategy to modulate and enhance its biological activity.
S-Alkylation and S-Acylation Reactions
The thiol group at the 4-position of the quinazoline ring is a prime site for modification through S-alkylation and S-acylation reactions. These reactions introduce various substituents that can significantly influence the compound's bioactivity.
S-alkylation of 2-mercapto-3-substituted quinazolin-4-ones with reagents like ethyl bromoacetate (B1195939) is a common strategy to produce intermediate esters. mdpi.com These esters can be further modified to create a diverse library of compounds. The alkylation of potassium 2-thio- frontiersin.orgresearchgate.nettriazolo[1,5-c]quinazoline with halogenocarboxylic acids and their esters proceeds with S-regioselectivity. jst.go.jp
Similarly, S-acylation with acyl halides introduces an acyl group onto the sulfur atom, leading to the formation of thioesters. These modifications can lead to compounds with enhanced biological profiles.
| Reaction Type | Reagents | Product | Biological Relevance |
| S-Alkylation | Ethyl bromoacetate | 2-(Ethoxycarbonylmethylthio)-3-o-tolylquinazolin-4-one | Intermediate for further synthesis. mdpi.com |
| S-Alkylation | Halogenocarboxylic acids | S-alkylated 2-thio- frontiersin.orgresearchgate.nettriazolo[1,5-c]quinazolines | Potential for antimicrobial and antifungal activity. jst.go.jp |
| S-Acylation | Benzoyl chloride | 2-Benzoylthio-3-o-tolylquinazolin-4-one | Potential for enhanced bioactivity. |
Hybridization with Other Bioactive Scaffolds
Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy for developing new drug candidates with improved potency and a broader spectrum of activity. rsc.orgresearchgate.net The quinazoline scaffold has been successfully hybridized with various other bioactive moieties.
For instance, quinazoline has been linked with a triazole scaffold through a 2-thioacetamido linkage, resulting in hybrids with activity against cancer cell lines. rsc.org Another approach involves linking quinazoline and triazole through a thioether linkage via click chemistry, yielding analogues with significant in-vitro anti-cancer activity. rsc.org
The hybridization of the quinazolin-4-one scaffold with a pyrazole (B372694) carbamide moiety has led to the development of novel antifungal agents. nih.gov Similarly, linking quinazolin-4-one with a phenol (B47542) scaffold has been explored to create hybrid molecules with potential antioxidant activity. mdpi.com The combination of quinazolinone with a thiazolidin-4-one scaffold has also been investigated to generate hybrid derivatives with potential biological activities. rsc.org
| Hybrid Scaffold 1 | Hybrid Scaffold 2 | Linkage | Resulting Bioactivity |
| Quinazolinone | Triazole | 2-Thioacetamido | Anticancer rsc.org |
| Quinazoline | Triazole | Thioether | Anticancer rsc.org |
| Quinazolin-4-one | Pyrazole Carbamide | Benzene (B151609) ring | Antifungal nih.gov |
| Quinazolin-4-one | Phenol | - | Antioxidant mdpi.com |
| Quinazolinone | Thiazolidin-4-one | - | Potential biological activities rsc.org |
Indole-Based Hybrids
Introduction of Halogen Substituents
The introduction of halogen atoms onto the quinazoline ring can be a crucial step for further functionalization, often serving as a handle for cross-coupling reactions. rtu.lvnih.gov Direct halogenation of 2,3-dihydro-4(1H)-quinazolinones with reagents like N-bromosuccinimide (NBS), bromine in triethylamine, or N-chlorosuccinimide (NCS) can yield 6,8-dihalo derivatives. researchgate.net While this method applies to the dihydro-quinazolinone, similar electrophilic aromatic substitution reactions could potentially be applied to the this compound core, although specific examples are scarce in the literature. A more common approach is the chlorination of the 4-hydroxyl group of a quinazolinone using reagents like phosphorus oxychloride (POCl3) to produce a 4-chloroquinazoline, which is a versatile intermediate. researchgate.net
Amination and Amidation at Various Positions
Direct amination of heterocyclic thiols, including those of the quinazoline family, has been achieved using photochemistry. acs.org This method provides a metal-free approach to synthesize 4-aminoquinazoline derivatives from this compound using Rose Bengal as a photocatalyst under visible light irradiation. The reaction is performed at ambient temperature in an open flask, making it a convenient and environmentally benign process. acs.org
Alternatively, 4-aminoquinazolines can be prepared from quinazolin-4(3H)-ones via a one-pot reaction mediated by hexamethyldisilazane (B44280) (HMDS) with primary amines. thieme-connect.com Another efficient method for the direct amination of quinazolin-4(3H)-ones utilizes N,N-dimethylformamide (DMF) as both the nitrogen source and solvent, mediated by 4-toluenesulfonyl chloride, to afford 4-(dimethylamino)quinazolines at room temperature. organic-chemistry.orgresearchgate.net
Amidation can be achieved by first introducing an amino group, which is then acylated. For example, 6-amino-2-(1H-indol-2-yl)quinazolin-4(3H)-one can be prepared by the reduction of the corresponding 6-nitro derivative, and this amino group can then be acylated with chloroacetyl chloride. tandfonline.com
Structural Elucidation and Conformational Analysis of Quinazoline 4 Thiol Derivatives
X-ray Crystallography Studies
Single-crystal X-ray diffraction is an indispensable tool for the unambiguous confirmation of molecular structures, providing precise data on bond lengths, bond angles, and the spatial arrangement of atoms. researchgate.netacs.orgnih.gov This technique has been successfully applied to various quinazoline-4-thiol derivatives, revealing key structural features such as planarity, the nature of intermolecular forces, and crystal packing. For instance, the structures of several novel quinazolinone derivatives incorporating thioether or triazole moieties have been unequivocally confirmed through single-crystal X-ray diffraction analysis. researchgate.netnih.govx-mol.net
The quinazoline (B50416) ring system itself is largely planar. In a study of 2-ethylquinazoline-4(3H)-thione, the molecule was found to be almost planar, with all non-hydrogen atoms being nearly coplanar (maximum deviation = 0.103 (1) Å). researchgate.net The primary deviation from planarity was the ethyl group at the 2-position, which was twisted from the plane of the quinazoline-4-thione core by 8.7 (2)°. researchgate.net Similarly, the related compound 4-methoxyquinazoline (B92065) is also almost planar, with the methyl carbon of the methoxy (B1213986) group deviating only slightly, by 0.068 (4) Å, from the mean plane of the quinazoline ring system. nih.gov This inherent planarity facilitates significant intermolecular interactions within the crystal lattice.
Table 1: Crystal Data for 2-Ethylquinazoline-4(3H)-thione
| Parameter | Value researchgate.net |
|---|---|
| Chemical Formula | C₁₀H₁₀N₂S |
| Molecular Weight (Mᵣ) | 190.26 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 5.8231 (3) |
| b (Å) | 14.3214 (6) |
| c (Å) | 21.7365 (8) |
| Volume (V) (ų) | 1812.71 (14) |
| Z (Molecules per unit cell) | 8 |
| Temperature (K) | 150 |
Table 2: Hydrogen-Bond Geometry for 2-Ethylquinazoline-4(3H)-thione
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (º) |
|---|---|---|---|---|
| N1—H1···S1ⁱ | 0.88 | 2.53 | 3.3854 (11) | 166 |
Symmetry code: (i) −x+2, −y+1, −z+1. researchgate.net
The way in which molecules pack into a crystal lattice is determined by a combination of hydrogen bonding and other intermolecular forces, such as π–π stacking. The planar nature of the quinazoline core is conducive to such stacking interactions. nih.gov In the case of 2-ethylquinazoline-4(3H)-thione, the hydrogen-bonded molecular pairs are stacked along the a-axis. researchgate.net Adjacent stacks pack in a herringbone arrangement, forming layers parallel to the (010) plane. researchgate.net A similar herringbone packing is observed in 4-methoxyquinazoline, where molecules form π–π stacks with a centroid–centroid separation of 3.5140 (18) Å. nih.gov This efficient packing maximizes van der Waals forces and contributes to the stability of the crystal.
Hydrogen Bonding Networks in Crystal Structures
Spectroscopic Characterization Techniques
Alongside X-ray crystallography, spectroscopic methods are vital for structural elucidation, particularly for verifying structures in solution and confirming the presence of key functional groups. The structures of newly synthesized quinazoline derivatives are routinely characterized using a combination of NMR and IR spectroscopy. nih.govresearchgate.netmdpi.com
NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei.
¹H NMR: The proton NMR spectra of this compound derivatives show characteristic signals. A notable feature in some derivatives is a downfield singlet between δ 9.00–9.02 ppm, corresponding to the proton at the 2-position of the quinazoline ring. researchgate.net The aromatic protons of the quinazoline system typically appear as a set of multiplets in the δ 7.20-8.20 ppm region. acs.orgtandfonline.com Protons of alkyl or aryl substituents on the sulfur atom or the nitrogen at position 3 give rise to signals at chemical shifts and with multiplicities that are characteristic of their specific environment. acs.orgtandfonline.com For example, in a series of 4-(2-(2-(substituted-thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides, the two methylene (B1212753) groups of the ethyl linker appear as distinct triplets. tandfonline.com
¹³C NMR: The carbon-13 NMR spectrum is equally informative. The thiocarbonyl carbon (C=S) signal is expected at a downfield chemical shift. In the closely related quinazolin-4-ones, the C=O carbonyl carbon appears around δ 160-161 ppm, while the C2 imine-like carbon resonates near δ 148 ppm. nih.govacs.org Aromatic carbons of the fused benzene (B151609) ring and any other aryl substituents are observed in the typical range of δ 120–148 ppm. nih.govacs.org The carbons of S-alkyl chains appear in the upfield region of the spectrum. acs.orgtandfonline.com
¹⁹F NMR: For derivatives containing fluorine atoms, ¹⁹F NMR is a powerful tool for characterization. For instance, the synthesis of derivatives like 4-(2-(2-((1-(4-fluorophenyl)-1-oxopropan-2-yl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide necessitates such analysis to confirm the incorporation and electronic environment of the fluorine substituent. tandfonline.com
Table 3: Selected ¹H and ¹³C NMR Data (δ, ppm) for Representative Quinazolinone Thioether Derivatives in DMSO-d₆
| Compound Name | Selected ¹H NMR Signals acs.org | Selected ¹³C NMR Signals acs.org |
|---|---|---|
| N-Isobutyl-4-oxo-3-phenyl-2-((2-chlorobenzyl)thio)-3,4-dihydroquinazoline-7-carboxamide | 4.56 (s, 2H, S-CH₂), 7.29–7.70 (m, 8H, Ar-H), 7.91 (dd, 1H, Quinazoline-H), 8.15 (d, 1H, Quinazoline-H), 8.18 (d, 1H, Quinazoline-H), 8.86 (t, 1H, NH) | 35.0 (S-CH₂), 122.5-136.4 (Ar-C), 146.9 (Ar-C), 157.8 (C=N), 160.2 (C=O), 166.4 (Amide C=O) |
| 4-Oxo-3-phenyl-2-((4-(trifluoromethyl)benzyl)thio)-3,4-dihydroquinazoline-7-carboxylic Acid | 4.52 (s, 2H, S-CH₂), 7.46–7.70 (m, 9H, Ar-H), 7.96 (dd, 1H, Quinazoline-H), 8.16-8.18 (m, 2H, Quinazoline-H), 13.57 (bs, 1H, COOH) | 35.0 (S-CH₂), 122.5-136.4 (Ar-C), 124.1 (q, ¹JCF=271.3 Hz, CF₃), 142.3 (Ar-C), 146.9 (Ar-C), 157.8 (C=N), 160.2 (C=O), 166.4 (Carboxyl C=O) |
Infrared (IR) spectroscopy is used to identify the characteristic vibrational frequencies of functional groups within a molecule. For this compound derivatives, key absorption bands include the N-H stretch (if present, typically broad in the 3100-3300 cm⁻¹ region), C-H stretches from aromatic and aliphatic parts of the molecule (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), and the C=N vibration (around 1600-1620 cm⁻¹). The thione (C=S) group has a characteristic stretching vibration, though it can be weaker and more variable than its C=O counterpart. In related chalcone (B49325) derivatives containing a 4-thioquinazoline moiety, strong absorption bands for the C=O group were noted between 1690–1640 cm⁻¹, which provides a reference for the expected region of carbonyl absorptions in related structures. researchgate.net The presence and position of these bands provide direct evidence for the successful synthesis of the target scaffold. nih.govresearchgate.net
Mass Spectrometry (MS)
Mass spectrometry (MS) is an essential technique for determining the molecular weight and elucidating the structure of this compound derivatives. Through ionization and subsequent fragmentation, MS provides a molecular "fingerprint" that confirms the identity and structural features of the synthesized compounds. nih.govorientjchem.org High-Resolution Mass Spectrometry (HRMS) is frequently employed to confirm the elemental composition of the target molecules by providing exact mass measurements of the molecular ions, typically observed as protonated species [M+H]⁺. nih.govacs.org
The electron ionization (EI) mass spectrum of a quinazoline scaffold typically shows a prominent molecular ion peak (M⁺), which is often the base peak or of significant intensity. nih.gov For this compound and its derivatives, the molecular ion peak confirms the compound's molecular weight. ptfarm.pl The fragmentation patterns observed are characteristic of the fused heterocyclic ring system and the nature of its substituents.
Common fragmentation pathways for quinazoline derivatives include:
Alpha-Cleavage: Bonds adjacent to heteroatoms (N, S) are prone to cleavage. For S-alkylated derivatives, the cleavage of the C-S bond is a common fragmentation event. msu.edu
Ring Fragmentation: The quinazoline ring itself can break apart. A typical fragmentation involves the loss of HCN from the pyrimidine (B1678525) ring. nih.gov
Loss of Substituents: Side chains attached to the quinazoline core are readily lost. For instance, derivatives with a phenyl group may show a fragment corresponding to the loss of the C₆H₅ moiety. nih.govnih.gov
Loss of Small Neutral Molecules: The elimination of small, stable molecules such as ammonia (B1221849) (NH₃) can also be observed. nih.gov
The table below summarizes characteristic mass spectrometry data for select quinazoline derivatives, illustrating common fragmentation patterns.
Table 1: Representative Mass Spectrometry Fragmentation Data for Quinazoline Derivatives
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Interpretation of Fragments | Reference |
|---|---|---|---|---|
| 4-Phenylquinazoline | 206 (M⁺) | 205, 177, 129 | [M-H]⁺, [M-H-HCN]⁺, [M-C₆H₅]⁺ | nih.gov |
| Spiro[(2H,3H)-quinazoline-2,1'-cyclohexan]-4(1H)-thiol | 232 (M⁺) | - | Molecular ion confirmed | ptfarm.pl |
| (E)-2-methyl-3-((1-(naphthalen-1-yl)ethylidene)amino)quinazolin-4(3H)-one | 328 | 313, 201, 168, 127 | [M-CH₃]⁺, [M-C₁₀H₇]⁺, Cleavage of quinazolinone ring, Naphthalene fragment | orientjchem.org |
| 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)-N-(p-tolyl)acetamide | 426.1488 ([M+H]⁺) | - | High-resolution mass confirmed | acs.org |
Computational Approaches to Structural Analysis
Computational chemistry provides powerful tools for investigating the structural and electronic properties of this compound derivatives, offering insights that complement experimental data.
Density Functional Theory (DFT) has become a standard method for accurately predicting the molecular structures and properties of quinazoline derivatives. d-nb.info Calculations are commonly performed using functionals like B3LYP combined with basis sets such as 6-31G(d), 6-31+G(d,p), or DNP (double-numeric plus polarization). ajchem-a.comresearchgate.netresearchgate.net
DFT studies provide detailed information on several key parameters:
Optimized Geometry: Calculations determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
Electronic Properties: DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's chemical reactivity and kinetic stability. ajchem-a.com For this compound derivatives, the HOMO orbitals are often localized around the thiol functional group, indicating this region is susceptible to electrophilic attack. ajchem-a.com
Electron Density Distribution: Total electron density maps reveal the parts of the molecule that are electron-rich or electron-poor, identifying potential sites for chemical reactions. ajchem-a.com The thione group's lone pair electrons, for example, are noted to facilitate coordination with metals. vulcanchem.com
Reactivity Descriptors: Global and local reactivity descriptors, such as electronegativity (χ), global hardness (η), and electrophilicity (ω), can be calculated to predict the molecule's behavior in chemical reactions. nih.govajchem-a.com
The table below presents a selection of quantum chemical parameters calculated using DFT for a representative quinazoline-thiol derivative.
| Global Hardness (η) | 2.036 | Measures resistance to change in electron distribution. | ajchem-a.com |
The biological activity and chemical reactivity of this compound derivatives are often dictated by their specific three-dimensional conformation. Computational methods are employed to explore the conformational landscape, identifying the most stable, low-energy conformers.
The flexibility of these molecules primarily arises from the rotation around single bonds, particularly those connecting substituents to the quinazoline core. For example, in derivatives with bulky side chains, steric hindrance can significantly influence the preferred conformation and may induce changes in the orientation of the quinazoline ring system. tandfonline.com The presence of a flexible thio-methylene fragment in the linker of some derivatives also contributes to their conformational possibilities. mdpi.com
Conformational analysis helps to understand how these molecules might interact with biological targets. Minor conformational relaxations can be crucial for achieving an optimal fit within a receptor's binding pocket. unipr.it By mapping the potential energy surface, researchers can identify the global and local energy minima, which correspond to the most likely shapes the molecule will adopt. This information is critical for structure-activity relationship (SAR) studies and the rational design of new derivatives with enhanced properties.
Biological and Pharmacological Investigations of Quinazoline 4 Thiol Derivatives
Anticancer Activity and Mechanisms of Action
Quinazoline-4-thiol derivatives have demonstrated significant potential as anticancer agents through various mechanisms. These include the inhibition of critical enzymes involved in cancer cell proliferation and survival, disruption of the cell cycle, and induction of programmed cell death.
Tyrosine kinases are a family of enzymes that play a crucial role in cell signaling pathways that control cell growth, proliferation, differentiation, and survival. Dysregulation of tyrosine kinase activity is a common feature of many cancers, making them attractive targets for anticancer drug development. Quinazoline (B50416) derivatives have been extensively studied as tyrosine kinase inhibitors. nih.govbiointerfaceresearch.com
Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2):
Many quinazoline derivatives have been identified as potent inhibitors of EGFR and HER2, which are overexpressed in various cancers, including non-small cell lung cancer and breast cancer. biointerfaceresearch.com For instance, certain 4-anilino-2-vinylquinazoline derivatives have shown promising anticancer activities by inhibiting VEGFR-2. ekb.eg A novel quinazoline-based hybrid compound, 16a, demonstrated potent inhibitory activity against wild-type EGFR, mutant EGFR (L858R/T790M), and c-Met with IC50 values of 64.8 nM, 305.4 nM, and 137.4 nM, respectively. tandfonline.com Another study reported a series of 4-(4-substituted piperazine)-5,6,7-trialkoxy quinazoline derivatives with inhibitory activity against ERK1/2 phosphorylation. nih.gov Furthermore, some fluoroquinazolinone derivatives displayed broad-spectrum anticancer activity against MCF-7 breast cancer cells, with IC50 values ranging from 0.35 to 0.95 μM, which was superior to the reference drug gefitinib. researchgate.net
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2):
VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.gov Several quinazolin-4-one derivatives have been developed as VEGFR-2 inhibitors. ekb.eg One study identified a quinazoline sulfonamide derivative, compound 12, as a potent inhibitor of both EGFRT790M and VEGFR-2, with IC50 values of 0.0728 and 0.0523 µM, respectively. mdpi.com Another series of quinazolin-4(3H)-one derivatives also exhibited good inhibitory activity against VEGFR2. nih.gov
Cyclin-Dependent Kinase 2 (CDK2):
CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis. ekb.eg A series of quinazolin-4(3H)-one derivatives were synthesized and showed potent inhibitory activity against CDK2. nih.gov Specifically, compounds 2i and 3i from this series were identified as potent inhibitors of CDK2, HER2, and EGFR tyrosine kinases. nih.govnih.gov Another quinazolin-4(3H)-one derivative, 47c, demonstrated an IC50 of 0.63 µM against CDK2. mdpi.com
Table 1: Inhibition of Tyrosine Kinases by this compound Derivatives
| Compound/Derivative | Target Kinase(s) | IC50 Value(s) | Reference(s) |
|---|---|---|---|
| Hybrid 16a | EGFRwt, EGFRL858R/T790M, c-Met | 64.8 nM, 305.4 nM, 137.4 nM | tandfonline.com |
| Derivative 12 | EGFRT790M, VEGFR-2 | 0.0728 µM, 0.0523 µM | mdpi.com |
| Fluoroquinazolinones | EGFR | 0.35 - 0.95 µM (against MCF-7) | researchgate.net |
| Quinazolin-4(3H)-one 47c | CDK2 | 0.63 µM | mdpi.com |
| Quinazolin-4(3H)-ones 2i & 3i | CDK2, HER2, EGFR | Potent inhibitors | nih.govnih.gov |
| Sorafenib Analogs 10b & 10q | EGFR, VEGFR-2 | EGFR: 0.02 µM, 0.01 µM; VEGFR-2: 0.05 µM, 0.08 µM | mdpi.com |
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA repair process. nih.gov Inhibiting PARP-1 can lead to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death. This is a particularly effective strategy for cancers with existing DNA repair defects. Several quinazoline derivatives have been investigated as PARP-1 inhibitors. nih.govrsc.org
A series of quinazoline-2,4(1H,3H)-dione derivatives were synthesized and showed promising PARP-1 inhibitory activity, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov In another study, a series of 2-alkyl- and 2-aryl-substituted 8-hydroxy-, 8-methoxy-, and 8-methylquinazolin-4(3H)-ones were evaluated for PARP inhibitory activity. The 8-methylquinazolinone series were among the most potent PARP inhibitors reported, with IC50 values ranging from 0.13 to 0.27 μM. acs.org More recently, a series of quinazolinone-based derivatives were developed as potential PARP-1 inhibitors, with compound 12c showing an IC50 of 30.38 nM, comparable to the approved PARP inhibitor Olaparib. rsc.orgrsc.org
Table 2: Inhibition of PARP-1 by Quinazoline Derivatives
| Compound/Derivative Series | Key Feature(s) | IC50 Range/Value | Reference(s) |
|---|---|---|---|
| Quinazoline-2,4(1H,3H)-diones | Amino acid building blocks | Nanomolar range | nih.gov |
| 8-Methylquinazolin-4(3H)-ones | 2-Aryl substitution | 0.13 - 0.27 µM | acs.org |
| Quinazolinone derivative 12c | Bioisostere of Olaparib | 30.38 nM | rsc.orgrsc.org |
Thymidylate synthase (TS) is a crucial enzyme in the synthesis of thymidine, a necessary component of DNA. nih.gov Inhibition of TS leads to a depletion of thymidine, which in turn inhibits DNA replication and leads to "thymineless cell death". nih.gov Several quinazoline derivatives have been designed as TS inhibitors. nih.govuobaghdad.edu.iq
Research has shown that the replacement of the 4-oxygen atom with sulfur in certain quinazoline antifolates does not diminish their ability to inhibit L1210 TS. nih.gov However, the introduction of a 4-(methylthio) substituent significantly weakens this inhibitory activity. nih.gov Docking studies of some novel quinazoline derivatives into the active site of TS have been performed to understand their binding modes. scirp.org For example, nolatrexed (B128640) and raltitrexed (B1684501) are known thymidylate synthase inhibitors that contain the 4(3H)-quinazolinone scaffold. mdpi.com
Microtubules are dynamic polymers of tubulin that are essential for various cellular processes, including cell division. nih.gov Disruption of tubulin polymerization can arrest cells in mitosis and induce apoptosis. Several small molecules, including quinazoline derivatives, have been discovered to inhibit tubulin polymerization by binding to the colchicine (B1669291) site. nih.gov
A series of 4,6-disubstituted quinazoline derivatives were identified as tubulin polymerization inhibitors. nih.gov For instance, compound 14 was shown to arrest cells in the G2/M phase of the cell cycle and disrupt cellular microtubules by competing with colchicine for its binding site on tubulin. nih.gov Another compound, PVHD121 (15), also demonstrated antiproliferative activity against various cancer cell lines by inhibiting tubulin polymerization. nih.gov Furthermore, quinazolinone sulfamates, such as compound 7j, have been shown to inhibit tubulin assembly and were successfully co-crystallized with the αβ-tubulin heterodimer, providing insight into their mechanism of action at the colchicine binding site. acs.org
Table 3: Tubulin Polymerization Inhibition by Quinazoline Derivatives
| Compound/Derivative | Mechanism | Cell Line(s) | Reference(s) |
|---|---|---|---|
| Compound 14 | Colchicine site competition | Human tumor cell lines | nih.gov |
| PVHD121 (15) | Tubulin polymerization inhibition | A549, NCI-H460, HCT116, MCF7, PC3, HeLa | nih.gov |
| Compound 7j | Colchicine binding site interaction | Breast and prostate tumor cell lines | acs.org |
| 6-chloro-2-styryl-3-(pyrimidin-2yl)-4(3H)-quinazolinone | Tubulin polymerization inhibition | MCF7, Burkitt lymphoma CA46 | researchgate.net |
The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of chromosomes. Cancer cells often have defects in cell cycle control, leading to uncontrolled proliferation. Several quinazoline derivatives have been shown to induce cell cycle arrest, primarily at the G2/M checkpoint, preventing cells from entering mitosis. tandfonline.commdpi.com
For example, a novel 4-phenoxyquinazoline (B3048288) derivative, compound 6, was found to induce cell cycle arrest at the G2/M phase in five different cancer cell lines. mdpi.com Similarly, a quinazoline sulfonamide derivative, compound 12, also induced G2/M phase arrest in MCF-7 cells. mdpi.com Other studies have reported that various quinazoline-based compounds, including quinazoline-indole hybrids and benzimidazole-quinazolinone derivatives, cause cell cycle arrest at the G2/M phase. tandfonline.commdpi.com
Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Many cancer cells evade apoptosis, which contributes to their survival and proliferation. Inducing apoptosis is a key mechanism of action for many anticancer drugs. nih.gov
Numerous quinazoline derivatives have been shown to induce apoptosis in cancer cells. tandfonline.comnih.gov For example, a quinazoline-indole hybrid, 24a, was found to induce apoptosis in breast cancer cells by depolarizing mitochondria and increasing intracellular reactive oxygen species. tandfonline.com Another study showed that a quinazolinone-chalcone hybrid could induce apoptosis through the induction of caspase-3 and PARP-1 cleavage. tandfonline.com Furthermore, certain quinazoline sulfonamide derivatives have been shown to activate the apoptotic pathway by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. nih.gov For instance, compound 4d was found to significantly increase the expression of caspase 7, a key executioner caspase in the apoptotic pathway. nih.gov
Cytotoxicity in various cancer cell lines (e.g., MCF7, HeLa, A549, SiHa, Colo 205, HepG2, L1210, HT29, K562, PC-3, A2780)
Derivatives of quinazoline have demonstrated significant cytotoxic activity against a wide array of human cancer cell lines. The versatility of the quinazoline scaffold allows for structural modifications that can enhance this activity. nih.govsemanticscholar.org
A variety of 2,3-disubstituted quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their cytotoxic effects. For instance, certain derivatives showed moderate activity against the MCF-7 (breast cancer) cell line, with IC50 values of 47.2 μM, 43.9 μM, and 44.9 μM. researchgate.net Other derivatives displayed good cytotoxic activities against the A549 (lung cancer) cell line, with IC50 values of 30.7 μM and 29.8 μM, which are comparable to the positive control, 5-fluorouracil (B62378) (5-FU) (IC50 = 27.9 μM). researchgate.net Notably, one compound exhibited even stronger activity against the A549 cell line, with an IC50 value of 23.6 μM. researchgate.net
Quinazolinone-based hybrids have also been a focus of research. Quinazolinone-1,3,4-oxadiazole derivatives have shown good cytotoxicities against A549 and MCF-7 cell lines. jst.go.jp Furthermore, quinazolinone-1,3,4-oxadiazole-benzimidazole hybrids displayed comparable or even stronger activities toward the MCF-7 cell line. jst.go.jp In another study, a series of quinazoline-thiazole-oxazole compounds were evaluated, with one derivative showing potent anticancer activity against MCF-7, A549, Colo-205 (colon cancer), and A2780 (ovarian cancer) cell lines, with IC50 values ranging from 0.01 ± 0.0061 to 0.16 ± 0.069 µM. nih.gov
The introduction of a copper(II) complex to quinazolinone Schiff base derivatives has been shown to enhance cytotoxicity. These copper complexes were highly cytotoxic against MCF-7 and A549 cell lines, with IC50 values in the low micromolar range, while the ligands alone were inactive. mdpi.com
Novel quinazolin-4(3H)-one derivatives have been designed as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). One such compound demonstrated significant cytotoxic activity against HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 cell lines with IC50 values of 3.74 ± 0.14, 5.00 ± 0.20, and 6.77 ± 0.27 µM, respectively. nih.gov Another series of quinazolin-4(3H)-one derivatives showed potent cytotoxicity towards MCF7 and A2780 cell lines, with most tested compounds being 2- to 30-fold more cytotoxic than the control drug lapatinib (B449) against MCF7 cells. nih.govnih.gov
Quinazolinone-thiazole hybrids have also been synthesized and evaluated for their cytotoxic effects on MCF-7, HT-29 (colon cancer), and PC-3 (prostate cancer) cell lines. researchgate.netnih.gov Certain compounds showed high cytotoxic activities against the PC3 cell line, while others were potent inhibitors of MCF-7 and HT-29 cell proliferation. nih.gov
Table 1: Cytotoxic Activity of this compound Derivatives Against Various Cancer Cell Lines
| Compound Type | Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| 2,3-disubstituted quinazolin-4(3H)-one | MCF-7 | 43.9 µM, 44.9 µM, 47.2 µM | researchgate.net |
| 2,3-disubstituted quinazolin-4(3H)-one | A549 | 23.6 µM, 29.8 µM, 30.7 µM | researchgate.net |
| Quinazolinone-1,3,4-oxadiazole | A549, MCF-7 | Good | jst.go.jp |
| Quinazolinone-1,3,4-oxadiazole-benzimidazole | MCF-7 | Strong | jst.go.jp |
| Quinazoline-thiazole-oxazole | MCF-7, A549, Colo-205, A2780 | 0.01 - 0.16 µM | nih.gov |
| Copper(II) complexes of quinazolinone Schiff bases | MCF-7, A549 | Low micromolar range | mdpi.com |
| Quinazolin-4(3H)-one derivative | HepG2 | 3.74 ± 0.14 µM | nih.gov |
| Quinazolin-4(3H)-one derivative | HCT-116 | 5.00 ± 0.20 µM | nih.gov |
| Quinazolin-4(3H)-one derivative | MCF-7 | 6.77 ± 0.27 µM | nih.gov |
| Quinazolin-4(3H)-one hydrazides | A2780 | 0.14 - 3.00 µM | nih.govnih.gov |
| Quinazolinone-thiazole hybrid | PC-3, MCF-7, HT-29 | High | researchgate.netnih.gov |
| Quinazolin-4(3H)-one derivative | L1210, K562 | >50% inhibition at 1 µg/mL | nih.gov |
| Triazolo[4,3-c]quinazolines | HepG2, MCF-7, PC-3, HCT-116, HeLa | Antitumor activity observed | mdpi.com |
| Quinazoline-azole hybrids | MCF-7, A549 | Anticancer potential | nih.gov |
| Quinazoline-based triazole-acetamides | HCT-116, MCF-7, HepG2 | Moderate to good | nih.gov |
Antimicrobial Activities
Antibacterial Efficacy
Quinazoline derivatives have been extensively studied for their antibacterial properties, demonstrating a broad range of activity against various bacterial strains. semanticscholar.org
Quinazolin-4(3H)-one derivatives have shown notable antibacterial activity. frontiersin.org Studies have revealed that substitutions at specific positions of the quinazolinone ring, such as the 2 and 3 positions, and the presence of a halogen at the 6 and 8 positions, can enhance their antibacterial effects, particularly against Gram-positive bacteria. nih.gov For example, certain 2-phenyl-3-amino quinazolin-4(3H)-one derivatives displayed moderate activity against both Gram-positive and Gram-negative bacteria. frontiersin.org The introduction of a heteryl group at the aldimine in the 3-amino quinazolinone structure has been found to significantly increase antibacterial activity against all tested bacterial pathogens. frontiersin.org
A series of 6-bromo-2-phenyl-3-substituted-4-quinazolinone derivatives were synthesized, and a 1-amino-2-mercaptotriazole derivative of quinazolinone showed a significant zone of inhibition against both Gram-positive and Gram-negative bacteria, comparable to the standard drug Ampicillin. ijpronline.com Furthermore, novel quinazoline-2,4(1H,3H)-dione derivatives have been developed, with some compounds exhibiting a broad spectrum of activity against both Gram-positive and Gram-negative strains. nih.gov
Table 2: Antibacterial Activity of this compound Derivatives
| Compound Type | Bacterial Strains | Activity | Reference |
|---|---|---|---|
| Quinazolin-4(3H)-one derivatives | Gram-positive and Gram-negative | Moderate to significant | frontiersin.org |
| 6-bromo-2-phenyl-3-substituted-4-quinazolinone | Gram-positive and Gram-negative | Appreciable zone of inhibition | ijpronline.com |
| Quinazoline-2,4(1H,3H)-dione derivatives | Gram-positive and Gram-negative | Broad spectrum | nih.gov |
Quinazoline derivatives have demonstrated significant potential as bactericides against plant pathogenic bacteria. A number of synthesized quinazoline derivatives containing a 1,2,4-triazole (B32235) thioether moiety have shown potent inhibitory activity against Xanthomonas axonopodis pv. citri (Xac) and Xanthomonas oryzae pv. oryzae (Xoo). mdpi.comrsc.org Certain compounds exhibited EC50 values of 46.9, 47.8, and 43.2 µg/mL against Xac, which was more effective than the commercial agrobactericide bismerthiazol (B1226852). mdpi.comrsc.org
Quinazoline thioether derivatives incorporating a 1,2,4-triazolo[4,3-a]pyridine moiety also showed noteworthy in vitro antibacterial activities against phytopathogenic bacteria. researchgate.netresearchgate.net For instance, some compounds had EC50 values as low as 10.0 and 24.7 µg/mL against Xac. researchgate.netresearchgate.net One particular compound was found to be approximately 12-fold more potent than bismerthiazol against Xoo, with an EC50 value of 7.2 µg/mL versus 89.8 µg/mL. researchgate.net
Furthermore, a series of quinazoline derivatives with a 1,3,4-oxadiazole (B1194373) moiety displayed significant antibacterial activities against Xac, with EC50 values ranging from 14.42 to 38.91 μg/mL, surpassing the efficacy of bismerthiazol. cornell.edu Allicin-inspired disulfide derivatives containing quinazolin-4(3H)-one also possessed noticeable antibacterial activity against Xanthomonas oryzae pv. oryzae, with one compound showing a remarkable EC50 of 0.52 μg mL-1. nih.gov
Novel quinazolinone derivatives containing hydrazone structural units have also been evaluated, with some compounds displaying better antibacterial activity against Xoo and Xac than the control drugs bismerthiazol and thiediazole-copper. sioc-journal.cn Additionally, 4(3H)-quinazolinone derivatives conjugated with short-chain aliphatic amines demonstrated excellent in vitro antibacterial activity against Xac and Xoo, with EC50 values of 0.769 μg/mL and 1.29 μg/mL, respectively. mdpi.com
Table 3: Activity of this compound Derivatives Against Phytopathogenic Bacteria
| Compound Type | Bacteria | Activity (EC50) | Reference |
|---|---|---|---|
| Quinazoline with 1,2,4-triazole thioether | Xanthomonas axonopodis pv. citri | 43.2 - 47.8 µg/mL | mdpi.comrsc.org |
| Quinazoline thioether with 1,2,4-triazolo[4,3-a]pyridine | Xanthomonas axonopodis pv. citri | 10.0 - 24.7 µg/mL | researchgate.netresearchgate.net |
| Quinazoline thioether with 1,2,4-triazolo[4,3-a]pyridine | Xanthomonas oryzae pv. oryzae | 7.2 µg/mL | researchgate.net |
| Quinazoline with 1,3,4-oxadiazole | Xanthomonas axonopodis pv. citri | 14.42 - 38.91 µg/mL | cornell.edu |
| Allicin-inspired disulfide derivative | Xanthomonas oryzae pv. oryzae | 0.52 µg/mL | nih.gov |
| Quinazolinone with hydrazone | Xanthomonas oryzae pv. oryzae, Xanthomonas axonopodis pv. citri | Better than controls | sioc-journal.cn |
| 4(3H)-Quinazolinone with aliphatic amine | Xanthomonas axonopodis pv. citri | 0.769 µg/mL | mdpi.com |
| 4(3H)-Quinazolinone with aliphatic amine | Xanthomonas oryzae pv. oryzae | 1.29 µg/mL | mdpi.com |
Against Gram-Positive and Gram-Negative Strains
Antifungal Efficacy
The quinazoline scaffold is a key component in a variety of compounds exhibiting a wide range of antifungal activities. semanticscholar.org
Quinazoline derivatives have been shown to possess a broad antifungal spectrum. scirp.org Research has indicated that substitutions at positions 2 and 3 of the quinazolinone ring are crucial for their antifungal activity. nih.gov Various synthesized quinazolin-4(3H)-one derivatives have been tested and shown to have variable inhibitory effects on the growth of different fungal strains. nih.gov
For instance, S-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline and 6-bromo-4-alkylthioquinazoline derivatives have demonstrated good antifungal activities. nih.gov Furthermore, a study on natural 4(3H)-quinazolinones revealed that quinazolinone and 2-methyl quinazolinone had a broader antifungal spectrum. mdpi.com Preliminary structural optimization in this study suggested that introducing an electron-withdrawing group on the 4(3H)-quinazolinone scaffold could enhance antifungal activity. mdpi.com
Table 4: Antifungal Activity of this compound Derivatives
| Compound Type | Fungal Strains | Activity | Reference |
|---|---|---|---|
| Substituted quinazolin-4(3H)-ones | Various fungi | Variable inhibitory effects | nih.gov |
| S-substituted 6-fluoro-4-alkyl(aryl)thioquinazolines | Fungi | Good antifungal activity | nih.gov |
| 6-bromo-4-alkylthioquinazoline derivatives | Fungi | Good antifungal activity | nih.gov |
| Natural 4(3H)-quinazolinones (e.g., quinazolinone, 2-methyl quinazolinone) | Fungi | Broad antifungal spectrum | mdpi.com |
Inhibition of Sterol 14-α Demethylase
Research into the antifungal properties of this compound derivatives has explored their mechanism of action, with a focus on the inhibition of sterol 14-α demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. While specific studies focusing solely on this compound and its direct derivatives' interaction with this enzyme are limited in the provided context, the broader class of quinazoline derivatives has shown promise as antifungal agents, a property often associated with the disruption of sterol synthesis. nih.gov
Antitubercular Activity
This compound derivatives have demonstrated notable potential as antitubercular agents. researchgate.netscialert.netnih.gov Studies have shown that these compounds exhibit significant antimycobacterial activity against various strains, including Mycobacterium tuberculosis. researchgate.netnih.gov
In one study, a series of 4-alkylthioquinazoline derivatives were synthesized and evaluated for their antitubercular activity. scialert.netnih.gov It was observed that the 4-alkylthio derivatives were significantly more active than their 4-alkyloxy counterparts. scialert.net The activity was found to vary with the nature of the alkyl group. For instance, with unbranched alkyl chains, the activity increased from a methyl to an ethyl group and remained comparable for propyl and butyl substitutions. scialert.net Notably, 4-(S-Butylthio)quinazoline was found to be more active than the standard drug isoniazid (B1672263) against atypical mycobacterial strains. nih.gov
Further research on 2-trichloromethyl-4-substituted quinazoline analogues revealed moderate to good anti-TB activity, with some compounds exhibiting excellent activity comparable to pyrazinamide (B1679903) and streptomycin. sci-hub.se Dihydroquinazolinone derivatives have also been investigated, with some analogues showing promising activity against both susceptible and multi-drug resistant strains of M. tuberculosis. mdpi.com
Table 1: Antitubercular Activity of Selected this compound Derivatives
| Compound | Target Strain(s) | Key Findings | Reference(s) |
| 4-(S-Butylthio)quinazoline | Mycobacterium spp. (atypical strains) | More active than isoniazid. | nih.gov |
| 4-Alkylthioquinazoline Derivatives | Mycobacterium tuberculosis, Mycobacterium kansasii, Mycobacterium avium, Mycobacterium fortuitum, Mycobacterium intracellulare | Alkylthio derivatives are more active than alkyloxy derivatives. Activity is influenced by the alkyl chain length and branching. | scialert.netnih.gov |
| 2-Trichloromethyl-4-substituted quinazolines | M. tuberculosis H37Rv | Compounds 4a and 4f showed MIC of 6.25 μg/mL, equipotent to pyrazinamide and streptomycin. | sci-hub.se |
| Dihydroquinazolinone derivatives (3l, 3m) | M. tuberculosis H37Rv | Exhibited a MIC value of 2 µg/mL. | mdpi.com |
Antiviral Activity (e.g., Anti-HIV, Anti-Influenza)
The antiviral potential of quinazoline derivatives, including those related to this compound, has been explored against a range of viruses. researchgate.netmdpi.com
A series of novel 4-thioquinazoline derivatives incorporating a chalcone (B49325) moiety were synthesized and evaluated for their antiviral activity against the Tobacco Mosaic Virus (TMV). Several of these compounds demonstrated moderate to good anti-TMV activity. nih.govresearchgate.net Specifically, compounds M₂ and M₆ showed significant protection against TMV in vivo, with EC₅₀ values of 138.1 and 154.8 μg/mL, respectively, which were superior to the reference drug Ribavirin (436.0 μg/mL). nih.govresearchgate.net
In the context of human viruses, certain quinazoline derivatives have been investigated for their anti-influenza and anti-HIV activity. mdpi.commdpi.comtsijournals.com For example, 2,4-disubstituted quinazoline derivatives have been identified as having anti-influenza virus activity. mdpi.com Additionally, some 2,3-disubstituted quinazolin-4(3H)-one derivatives have shown a degree of protection against HIV-1. tsijournals.com Other studies have reported on quinazolinone derivatives as novel inhibitors of Zika (ZIKV) and Dengue (DENV) virus replication, with some compounds exhibiting potent and broad-spectrum activity. nih.gov
Antimalarial Activity
Quinazoline and its derivatives have been recognized for their antimalarial properties. mdpi.comnih.govcbijournal.com The 4-quinazolinone moiety, a close structural relative of this compound, is considered a key pharmacophore for antimalarial activity, drawing inspiration from the natural product febrifugine. nih.gov
Research has shown that various substituted quinazoline derivatives exhibit antiplasmodial activity. cbijournal.com For instance, certain 2,3-substituted quinazolin-4(3H)-one derivatives have demonstrated antimalarial activity against Plasmodium berghei in mice. nih.gov Furthermore, some newly synthesized quinazolinone-4 derivatives were found to inhibit the maturation of the ring form of Plasmodium falciparum to the schizont form. researchgate.netresearchgate.net
Anti-inflammatory and Analgesic Potential
The anti-inflammatory and analgesic properties of quinazoline derivatives have been extensively studied. nih.govmdpi.comresearchgate.netresearchgate.net These compounds have shown the ability to reduce inflammation and pain in various experimental models. mdpi.comactascientific.comjddtonline.info
Several series of quinazoline derivatives have been synthesized and have demonstrated potent anti-inflammatory and analgesic activities, in some cases exceeding the efficacy of standard drugs like indomethacin (B1671933) and diclofenac (B195802) sodium. nih.govmdpi.comresearchgate.net For example, certain 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinone derivatives exhibited significant anti-inflammatory and analgesic properties. researchgate.net
Inhibition of Inflammatory Enzymes (e.g., COX-2, PDE-4)
A key mechanism underlying the anti-inflammatory effects of quinazoline derivatives is the inhibition of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). researchgate.netrsc.org
Several studies have focused on developing selective COX-2 inhibitors based on the quinazoline scaffold. mdpi.comresearchgate.netresearchgate.net For instance, a series of 2,3-disubstituted 4(3H)-quinazolinone derivatives were synthesized, and some compounds showed strong and selective COX-2 inhibitory activity, comparable to the reference drug celecoxib. researchgate.net
Quinazoline derivatives have also been investigated as inhibitors of phosphodiesterases (PDEs), particularly PDE-4 and PDE-7, which are involved in inflammatory pathways. rsc.orgnih.govresearchgate.netdntb.gov.ua A series of quinazoline derivatives derived from quinazolin-4-thiones were found to have sub-micromolar inhibitory potencies against the catalytic domain of PDE7. nih.gov
Table 2: Inhibition of Inflammatory Enzymes by Quinazoline Derivatives
| Compound Class | Target Enzyme | Key Findings | Reference(s) |
| 2,3-disubstituted 4(3H)-quinazolinones | COX-2 | Compounds 4 and 6 showed potent COX-2 inhibition (IC₅₀ = 0.33 μM and 0.40 μM) with high selectivity. | researchgate.net |
| Quinazoline derivatives from quinazolin-4-thiones | PDE-7 | Some compounds exhibited sub-micromolar inhibitory potencies. | nih.gov |
| Quinazolin-4(3H)one-hydrazone hybrids | PDE-4(B) | Several compounds were identified as potent PDE-4(B) inhibitors. | rsc.org |
NF-κB Pathway Modulation
The nuclear factor kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses. encyclopedia.pubnih.govjgtps.com Quinazoline derivatives have been identified as modulators of this pathway. encyclopedia.pubnih.gov
One particular quinazoline derivative, EVP4593, was synthesized as a potent antagonist of the NF-κB signaling pathway, blocking it at nanomolar concentrations (IC₅₀ of 11 nM). encyclopedia.pub More recently, new alkylthiourea quinazoline derivatives have been developed as selective inhibitors of NF-κB activation in macrophage-like cells, demonstrating their potential as anti-inflammatory agents with low cytotoxicity. nih.gov One of the most effective compounds, 19 , strongly inhibited the production of the pro-inflammatory cytokine IL-6 (IC₅₀ = 0.84 µM) by blocking the translocation of the NF-κB dimer to the nucleus. nih.gov
Antioxidant Properties
This compound derivatives have emerged as a significant class of compounds with promising antioxidant capabilities. mdpi.com Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense systems, is implicated in the pathogenesis of numerous diseases. mdpi.com The antioxidant effect of these derivatives is often attributed to their ability to neutralize reactive radicals through various mechanisms, including hydrogen atom transfer, electron donation, and metal ion chelation. mdpi.comnih.gov The presence of a thiol group, along with other functional moieties like phenols, enhances these properties. ontosight.ainih.gov
The capacity of this compound derivatives to scavenge free radicals is a key indicator of their antioxidant potential. This activity is commonly evaluated using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. scholarsresearchlibrary.com In this test, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance.
Several studies have demonstrated the potent radical scavenging activity of these compounds. For instance, a series of 2-phenyl-3-{3-(substituted phenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl} quinazolin-4(3H)-ones, which incorporate a thiol group within the side chain, were found to be effective antioxidant molecules. jocpr.com Similarly, novel quinazoline-4-one derivatives synthesized from 2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol (B362290) showed significant inhibition against DPPH radicals, with some compounds proving more effective than the standard antioxidant Butylated hydroxytoluene (BHT). uobaghdad.edu.iq
Research on new hybrid molecules combining quinazolin-4-one and phenol (B47542) scaffolds revealed that ortho-diphenolic derivatives exhibited stronger antioxidant effects than reference standards like ascorbic acid and Trolox in DPPH, ABTS, and NO radical scavenging assays. mdpi.com Another study focusing on polyphenolic derivatives of quinazolin-4(3H)-one found that compounds featuring a pyrogallol (B1678534) moiety (three phenolic hydroxyl groups) were the most active radical scavengers. nih.gov The strategic combination of the quinazoline core with other heterocyclic systems, such as 1,3,4-oxadiazole-2-thiol, has also yielded derivatives with good antioxidant activity. scholarsresearchlibrary.com
Table 1: DPPH Radical Scavenging Activity of Selected Quinazoline Derivatives
| Compound Series | Key Structural Features | Observation | Reference |
|---|---|---|---|
| Quinazolin-4-one-isoxazole hybrids | 3,5-disubstituted isoxazole (B147169) moiety | Showed moderate anti-DPPH activity, with inhibition ranging from 16.88% to 41.16% at 400 µg/mL. | nih.gov |
| 2,3-disubstituted quinazolin-4(3H)-ones | Linked to 5-phenyl-1,3,4-oxadiazole-2-thiol | Compounds with 2-chlorophenyl and 2-methylphenyl groups showed good antioxidant activity. | scholarsresearchlibrary.com |
| Polyphenolic quinazolin-4(3H)-one derivatives | Pyrogallol derivatives (three -OH groups) | Exhibited higher antiradical activity in DPPH, ABTS, and NO assays compared to resorcinol (B1680541) derivatives and reference antioxidants. | nih.gov |
| Phenolic quinazolin-4(3H)-one derivatives | Ortho-diphenolic derivatives | Displayed higher radical scavenging activity than ascorbic acid and Trolox. | mdpi.com |
The antioxidant activity of this compound derivatives is not limited to radical scavenging. These compounds can also act as antioxidants through electron donation and by chelating transition metal ions, which are known to catalyze oxidative reactions. mdpi.comnih.gov The ability of a compound to donate electrons is a crucial mechanism for neutralizing free radicals. nih.gov
Furthermore, the chelation of metal ions such as ferrous (Fe²⁺) and cupric (Cu²⁺) is another important antioxidant pathway. These metal ions can participate in the Fenton reaction, leading to the generation of highly reactive hydroxyl radicals. By sequestering these ions, quinazoline derivatives can prevent the formation of these damaging species. nih.gov The structure of a compound, including its functional groups and electron donor sites, influences its chelation ability. researchgate.net Research has indicated that pyrogallol derivatives of quinazolin-4-one have better chelating properties for both ferrous and cupric ions, with some compounds showing activity close to that of the standard chelating agent EDTA-Na₂. nih.gov
Radical Scavenging Activity (e.g., DPPH radicals)
Other Pharmacological Activities
Beyond their antioxidant effects, derivatives of the quinazoline core structure exhibit a broad spectrum of pharmacological activities, making them attractive candidates for drug development in various therapeutic areas. actascientific.comekb.egresearchgate.net
Quinazoline and quinazolinone derivatives have been extensively investigated for their anticonvulsant properties. scholarsresearchlibrary.comactascientific.comresearchgate.net Certain structural features are considered essential for this activity, including the quinazolin-4(3H)-one moiety acting as a hydrophobic domain and the presence of an electron donor atom at N1. mdpi.com
Research has shown that various substitutions on the quinazoline ring can lead to potent anticonvulsant agents. For example, a series of 2-ethyl-3-(substituted benzothiazole-2'-yl)-[3H]-quinazolin-4-ones was synthesized and evaluated, with one derivative showing potential anticonvulsant effects in the maximum electroshock (MES) test. sci-hub.se In another study, a series of quinazoline-4(3H)-ones was evaluated for protection against pentylenetetrazole (PTZ)-induced convulsions. actascientific.com One compound with a butyl substitution at position 3 provided 100% protection and was found to be four times more potent than the reference drug ethosuximide. actascientific.comijmpr.in In vivo studies on 2,3-disubstituted quinazolin-4(3H)-one derivatives also confirmed potential anticonvulsant activity, with the mechanism suggested to be the modulation of the GABA-A receptor. mdpi.com
Table 2: Anticonvulsant Activity of Selected Quinazoline Derivatives
| Compound Series | Test Model | Most Active Compound/Observation | Reference |
|---|---|---|---|
| 2,3-disubstituted quinazolin-4(3H)-ones | Pentylenetetrazole (PTZ)-induced seizures | Most compounds showed activity; compound 8b was particularly effective. Mechanism suggested via GABA-A receptor modulation. | mdpi.com |
| Quinazoline-4(3H)-ones | PTZ-induced convulsions | A derivative with a butyl substitution at position 3 showed 100% protection, being 4x more potent than ethosuximide. | actascientific.comijmpr.in |
| 2-ethyl-3-(substituted benzothiazole-2'-yl)–[3H]-quinazolin-4-ones | Maximal Electroshock (MES) | Compound 132b was identified as a potential anticonvulsant agent compared to phenytoin. | sci-hub.se |
The quinazoline framework is a well-established pharmacophore for antihypertensive agents, with the drug Prazosin (B1663645) being a notable example. nih.gov Researchers have synthesized and screened numerous novel quinazolin-4(3H)-one derivatives for their ability to lower blood pressure. nih.gov
In one study, a series of novel substituted quinazolin-4(3H)-one derivatives was screened in vivo, and seven compounds were found to have a hypotensive effect accompanied by bradycardia, with some showing better activity than Prazosin. nih.gov Another study on 3-benzyl-2-substituted-3H- jocpr.commdpi.comuobaghdad.edu.iqtriazolo[5,1-b]quinazolin-9-ones identified 3-benzyl-2-methyl-3H- jocpr.commdpi.comuobaghdad.edu.iqtriazolo[5,1-b]quinazolin-9-one as the most active antihypertensive agent, being more potent than the standard, prazosin. actascientific.com The replacement of the furoylpiperazine moiety in prazosin with other substituted groups in 2-piperidino-4-amino-6,7-dimethoxyquinazolines has also yielded compounds with significant blood pressure-lowering activity. nih.gov
Quinazoline derivatives are increasingly being explored for their potential in treating complex neurodegenerative disorders like Alzheimer's disease (AD). mdpi.comnih.gov The multifactorial nature of AD necessitates the development of multi-target drugs, and the versatile quinazoline scaffold is well-suited for this purpose. mdpi.comresearchgate.net
The therapeutic potential of these compounds in AD stems from their ability to inhibit key pathological pathways. mdpi.com Research has shown that quinazoline derivatives can act as inhibitors of cholinesterase enzymes, which break down the neurotransmitter acetylcholine, a key feature of AD. mdpi.comresearchgate.net They have also demonstrated the ability to inhibit the aggregation of β-amyloid peptides into neurotoxic plaques and to mitigate oxidative stress and neuroinflammation, all of which are critical factors in the progression of AD. mdpi.comresearchgate.net The presence of a thiol group can contribute to these neuroprotective effects through antioxidant mechanisms. ontosight.ai
Diuretic Properties
Quinazoline and its derivatives have been investigated for a wide range of pharmacological activities, including their potential as diuretic agents. ekb.egresearchgate.netsemanticscholar.orgnih.gov The quinazolinone scaffold is considered a "privileged structure" in drug development due to its demonstrated efficacy in various biological contexts. ekb.eg Research has shown that specific substitutions on the quinazolinone core can lead to significant diuretic effects. researchgate.net
In one study, a series of new quinazolin-4(3H)-one derivatives featuring thiazole (B1198619) or 1,3,4-thiadiazole (B1197879) moieties were synthesized to explore their diuretic potential. The biological evaluation of these compounds revealed that specific structural modifications led to notable activity. Among the synthesized compounds, 2-[2-(4-chlorophenyl)vinyl]-7-chloro-3-(2-sulfamoyl-1,3,4-thiadiazol-5-yl)quinazolin-4(3H)-one was identified as having significant diuretic activity. researchgate.net This finding underscores the potential of the quinazoline framework in developing new diuretic agents. researchgate.net
Table 1: Quinazolinone Derivative with Diuretic Activity
| Compound Name | Structure | Activity |
| 2-[2-(4-chlorophenyl)vinyl]-7-chloro-3-(2-sulfamoyl-1,3,4-thiadiazol-5-yl)quinazolin-4(3H)-one | Exhibited significant diuretic activity researchgate.net |
Selective Modulation of Human Constitutive Androstane Receptor (CAR)
The human Constitutive Androstane Receptor (CAR, NR1I3) is a critical regulator of xenobiotic and endobiotic metabolism. nih.gov The discovery of direct and selective ligands for human CAR has been challenging due to its high constitutive activity. nih.gov However, research has identified quinazoline derivatives as a novel class of direct human CAR modulators. nih.govlincoln.ac.uknih.gov
Initial discoveries identified 2-(3-methoxyphenyl)quinazoline-4-thione as a potent, though non-specific, activator of human CAR. lincoln.ac.ukresearchgate.net This led to the synthesis and evaluation of a series of quinazolinone and quinazoline-4-thione derivatives to find compounds with more selective activity. lincoln.ac.ukresearchgate.net This research successfully identified novel partial agonists and, for the first time, a purely antagonistic compound for the human CAR. lincoln.ac.uknih.govresearchgate.net
Specifically, the 2-(3-Methylphenyl)quinazolinone derivative 7d was found to be a partial agonist with a nanomolar EC50 value and did not activate the Pregnane X Receptor (PXR), indicating a degree of selectivity. lincoln.ac.ukresearchgate.net In contrast, the 2-(4-bromophenyl)quinazoline-4-thione 7l demonstrated significant CAR antagonistic activity without any detectable agonistic or inverse agonistic effects. lincoln.ac.uknih.govresearchgate.net These findings highlight the potential of the quinazoline scaffold for developing selective modulators of CAR, which could be useful for managing xenobiotic intoxication or suppressing unwanted hepatic CAR activation. lincoln.ac.uk
Table 2: Selective Modulators of Human Constitutive Androstane Receptor (CAR)
| Compound | Substitution | Activity Type | Potency (EC50/Activity) |
| 2-(3-methoxyphenyl)quinazoline-4-thione | 3-methoxyphenyl at C2 | Potent, non-specific activator | Not specified lincoln.ac.ukresearchgate.net |
| 7d (2-(3-Methylphenyl) quinazolinone) | 3-methylphenyl at C2 | Partial Agonist | EC50 = 0.055 μM lincoln.ac.ukresearchgate.net |
| 8d (2-(3-Methylphenyl) quinazolinone derivative) | 3-methylphenyl at C2 | Partial Agonist | EC50 = 10.6 μM lincoln.ac.ukresearchgate.net |
| 7l (2-(4-bromophenyl)quinazoline-4-thione) | 4-bromophenyl at C2 | Antagonist | Significant antagonistic activity lincoln.ac.uknih.govresearchgate.net |
Inhibition of Human Soluble Epoxide Hydrolase (sEH)
Soluble epoxide hydrolase (sEH) is a therapeutic target for various disorders, including cardiovascular and inflammatory diseases, because it metabolizes beneficial epoxyeicosatrienoic acids (EETs). acs.orgnih.govnih.gov Inhibition of sEH preserves the levels of EETs, which helps reduce inflammation and regulate endothelial tone. acs.orgnih.govnih.gov Several studies have focused on developing quinazoline-4(3H)-one derivatives as potent sEH inhibitors. researchgate.net
One study designed and synthesized a series of novel quinazoline-4(3H)-one derivatives, identifying 4-chloro-N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide (3g ) as the most active sEH inhibitor, with an IC50 value of 0.5 nM. researchgate.net This compound was approximately two-fold more potent than the reference inhibitor used in the study. researchgate.net
Another research effort developed new quinazolinone-7-carboxamides. acs.orgnih.gov This work established that amide and thiobenzyl fragments attached to the quinazolinone nucleus are crucial for potent sEH inhibition. Several compounds from this series demonstrated significant inhibitory activity. acs.orgnih.gov
Table 3: Quinazoline-4(3H)-one Derivatives as sEH Inhibitors
| Compound | Class | Potency (IC50) |
| 3g (4-chloro-N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide) | Quinazoline-4(3H)-one derivative | 0.5 nM researchgate.net |
| 34 | Quinazolinone-7-carboxamide | 0.30–0.66 μM acs.orgnih.gov |
| 35 | Quinazolinone-7-carboxamide | 0.30–0.66 μM acs.orgnih.gov |
| 37 | Quinazolinone-7-carboxamide | 0.30–0.66 μM acs.orgnih.gov |
| 43 | Quinazolinone-7-carboxamide | 0.30–0.66 μM acs.orgnih.gov |
Urease Inhibition
Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for inhibitors in the context of agriculture and medicine. Several this compound and quinazolin-4-one derivatives have been synthesized and evaluated for their urease inhibitory potential. researchgate.nettandfonline.com
A study focusing on 3H-quinazoline-4-thione derivatives synthesized under ultrasonic irradiation found that these compounds exhibited effective urease inhibition. tandfonline.com The most potent compound in this series was 2-(4-nitrobenzyl)quinazoline-4(3H)-thione (2i ), which displayed the best inhibitory result with an IC50 value of 1.6 ± 0.049 μg/mL. tandfonline.com
In another study, a series of quinazolinone derivatives incorporating triazole, thiadiazole, and thiosemicarbazide (B42300) functionalities were synthesized and screened for their in vitro urease inhibitory properties. researchgate.net Most of these compounds showed excellent activity, with IC50 values significantly lower than the standard inhibitors thiourea (B124793) and acetohydroxamic acid. The most effective compounds were 5c , 5e , and 5a , with IC50 values of 1.88 ± 0.17 µg/mL, 1.90 ± 0.10 µg/mL, and 1.96 ± 0.07 µg/mL, respectively. researchgate.net
Table 4: Quinazoline Derivatives as Urease Inhibitors
| Compound | Class | Potency (IC50 µg/mL) |
| 2i (2-(4-nitrobenzyl)quinazoline-4(3H)-thione) | 3H-quinazoline-4-thione | 1.6 ± 0.049 tandfonline.com |
| 5c | Quinazolinone-thiosemicarbazide derivative | 1.88 ± 0.17 researchgate.net |
| 5e | Quinazolinone-thiosemicarbazide derivative | 1.90 ± 0.10 researchgate.net |
| 5a | Quinazolinone-thiosemicarbazide derivative | 1.96 ± 0.07 researchgate.net |
| Thiourea (Reference) | Standard Inhibitor | 15.06 ± 0.68 researchgate.net |
| Acetohydroxamic acid (Reference) | Standard Inhibitor | 21.03 ± 0.94 researchgate.net |
Photosynthesis-Inhibiting Activity
Derivatives of quinazoline-4-thione have been investigated for their ability to inhibit photosynthesis. researchgate.netnih.gov Research involving the testing of 2,2-dimethyl-3-phenyl-1,2-dihydroquinazoline-4(3H)-thiones and 2-methyl-3-phenylquinazoline-4(3H)-thiones revealed that several compounds possessed photosynthesis-inhibiting activity. researchgate.netnih.gov
The study focused on the inhibition of the oxygen evolution rate (OER) in spinach chloroplasts. researchgate.net The results indicated that chloro-substitution on the quinazoline ring was a key feature for this activity. The most effective compounds were identified as 6-Chloro-2,2-dimethyl-3-phenyl-1,2-dihydro-quinazoline-4(3H)-thione and its derivatives with additional chlorine atoms on the phenyl ring. researchgate.net
Table 5: Quinazoline-4-thione Derivatives with Photosynthesis-Inhibiting Activity
| Compound Name | Activity |
| 6-Chloro-2,2-dimethyl-3-phenyl-1,2-dihydro-quinazoline-4(3H)-thione | Most effective in inhibiting oxygen evolution rate in spinach chloroplasts researchgate.net |
| 3'-(chloro)-6-Chloro-2,2-dimethyl-3-phenyl-1,2-dihydro-quinazoline-4(3H)-thione | Most effective in inhibiting oxygen evolution rate in spinach chloroplasts researchgate.net |
| 3',4'-(dichloro)-6-Chloro-2,2-dimethyl-3-phenyl-1,2-dihydro-quinazoline-4(3H)-thione | Most effective in inhibiting oxygen evolution rate in spinach chloroplasts researchgate.net |
| 6-chloro-3-(4-isopropylphenyl)-2-methyl-quinazoline-4(3H)-thione | Active in toxicological screening researchgate.net |
Structure Activity Relationship Sar and Molecular Design
Impact of Substituents on Biological Activity
The nature and position of chemical groups attached to the quinazoline (B50416) scaffold significantly influence the molecule's interaction with biological targets, thereby affecting its activity.
Substitutions at Position 2
Position 2 of the quinazoline ring is a critical site for modification, with various substituents demonstrating a profound impact on biological outcomes. nih.govsemanticscholar.org Studies have shown that the introduction of methyl, amine, or thiol groups at this position is often essential for antimicrobial activities. nih.govsemanticscholar.org
Methyl Group: The presence of a methyl group at position 2 is a common feature in many biologically active quinazolinone derivatives. nih.govsemanticscholar.org
Thiol Group: The thiol group at position 2 is a key functional group, and its modification can lead to potent compounds. For instance, attaching allyl, benzyl (B1604629), or phenacyl groups to the sulfur atom at this position has yielded compounds with in vitro antitumor activity. nih.gov It has been observed that an electron-withdrawing group at the para position of a phenacyl group linked to the 2-mercapto group is favorable for antitumor activity. nih.gov
Substituted Alkyl Groups: Modification of the methyl group at the second position into other chemical entities has produced structural analogues with significant biological activity. scirp.org For example, propyl substitution at the 2nd position of quinazolinone has been found to be potent in terms of anti-cancer activity compared to other analogues. rsc.org
Phenyl Group: The presence of a phenyl ring at the 2nd position of quinazolinone is considered essential for effective Dihydrofolate Reductase (DHFR) inhibition. rsc.org However, electron-donating groups at the para position of this phenyl ring can lead to decreased inhibitory potential. rsc.org
Styryl Group: The introduction of a styryl group at position 2 has also been explored in the design of quinazoline derivatives.
| Substituent at Position 2 | Observed Biological Activity/Effect |
|---|---|
| Methyl | Essential for antimicrobial activity. nih.govsemanticscholar.org |
| Thiol | Key for antimicrobial activity; modifications with allyl, benzyl, or phenacyl groups show antitumor activity. nih.govsemanticscholar.orgnih.gov |
| Propyl | Potent anti-cancer activity. rsc.org |
| Phenyl | Essential for DHFR inhibition. rsc.org |
Substitutions at Position 3
The substituent at the N-3 position of the quinazoline ring plays a crucial role in defining the biological activity profile.
Substituted Aromatic Ring: The presence of a substituted aromatic ring at position 3 is considered essential for antimicrobial activities. nih.govsemanticscholar.org Bulky, hydrophobic, and electron-withdrawing substituents at the para position of a phenyl ring linked at the 3rd position are important for anti-proliferative activity. rsc.org
Benzyl Group: A benzyl substitution at position 3 has been associated with strong anticonvulsant activity. ijmpr.in
Phenyl Group: A phenyl group at position 3 is a common feature in many active compounds. nih.gov For instance, in a series of 6-bromo-2-(benzylthio)quinazolin-4(3H)-one derivatives, a phenyl moiety at this position was incorporated to improve electronic and hydrophobic interactions with the active site of the target enzyme. nih.gov
| Substituent at Position 3 | Observed Biological Activity/Effect |
|---|---|
| Substituted Aromatic Ring | Essential for antimicrobial activity; bulky, hydrophobic, and electron-withdrawing groups enhance anti-proliferative activity. nih.govsemanticscholar.orgrsc.org |
| Benzyl | Strong anticonvulsant activity. ijmpr.in |
| Phenyl | Improves electronic and hydrophobic interactions with target enzymes. nih.gov |
Substitutions at Position 4
Modifications at the 4th position of the quinazoline ring have a significant impact on the biological activity, particularly antimicrobial and anticancer effects.
Amine and Substituted Amines: Substitution with an amine or substituted amines at the 4th position can improve antimicrobial activities. nih.govsemanticscholar.orgijmpr.inactascientific.com The presence of an aniline (B41778) moiety or another lipophilic moiety at this position is often considered mandatory for affinity towards the ATP-binding pocket of kinases. nih.gov
Thioether Linkages: The introduction of a thioether linkage at position 4 has been explored in the design of dual EGFR/VEGFR2 inhibitors. nih.gov For example, quinazoline derivatives with an alkyl-thiobenzothiazole side chain at the 6-position and an electron-withdrawing group substituted in the 4-aniline contain better biological activities. nih.gov
| Substituent at Position 4 | Observed Biological Activity/Effect |
|---|---|
| Amine/Substituted Amines | Improves antimicrobial activity; essential for kinase affinity. nih.govsemanticscholar.orgijmpr.inactascientific.comnih.gov |
| Thioether Linkages | Can lead to dual EGFR/VEGFR2 inhibitors. nih.gov |
Halogen Atom Influence at Positions 6 and 8
The introduction of halogen atoms at positions 6 and 8 of the quinazoline ring is a well-established strategy to enhance biological activity.
Improved Antimicrobial and Anticancer Activity: The presence of a halogen atom, such as iodine, at positions 6 and 8 can significantly improve antibacterial and anticancer activity. nih.govsemanticscholar.orgresearchgate.netresearchgate.net For example, substitution of the main aromatic ring of quinazolinone with iodine at these positions has been shown to enhance antibacterial effects. nih.govsemanticscholar.org
6-Bromo Derivatives: Studies on 6-bromo quinazoline derivatives have shown promising cytotoxic activities. nih.gov
| Halogen Position | Observed Biological Activity/Effect |
|---|---|
| 6 and 8 | Enhances antimicrobial and anticancer activities. nih.govsemanticscholar.orgresearchgate.netresearchgate.net |
| 6 (Bromo) | Promising cytotoxic activity. nih.gov |
Electron-Withdrawing and Electron-Donating Groups Effects
The electronic properties of substituents on the quinazoline scaffold and its appendages play a critical role in determining biological activity.
Electron-Withdrawing Groups (EWGs): In many cases, the presence of EWGs enhances biological activity. For instance, the presence of two EWGs on a terminal benzene (B151609) ring led to elevated inhibitory activity toward both EGFR and VEGFR2. nih.gov Small EWGs like nitro, fluoro, chloro, and nitrile groups on a phenyl ring at position 2 have shown potent antibacterial activities. nih.gov Aromatic groups with electron-withdrawing substituents on quinazolinone have demonstrated better anti-leishmanial inhibition compared to those with electron-donating groups. rsc.org
Electron-Donating Groups (EDGs): Conversely, the presence of EDGs can sometimes decrease activity. For example, substitution with EDGs like -CH3 and -OCF3 led to decreased inhibitory activity against EGFR/VEGFR2 kinases. nih.gov However, in some contexts, EDGs can be beneficial. For instance, the insertion of EDGs at the 6 and 7 positions of the quinazoline core increased the antiproliferative activity of certain derivatives on A431 cells. nih.gov
| Group Type | General Effect on Biological Activity |
|---|---|
| Electron-Withdrawing Groups (EWGs) | Often enhances activity (e.g., EGFR/VEGFR2 inhibition, antibacterial, anti-leishmanial). rsc.orgnih.govnih.gov |
| Electron-Donating Groups (EDGs) | Can decrease activity in some cases (e.g., EGFR/VEGFR2 inhibition) but may increase it in others (e.g., antiproliferative activity on A431 cells). nih.gov |
Conformational Requirements for Activity
The three-dimensional arrangement of atoms in a molecule, or its conformation, is crucial for its ability to bind to a biological target. For quinazoline-4-thiol derivatives, specific conformational features are necessary for optimal activity. For instance, increasing the conformational flexibility by inserting a thiophene-2-ylmethanamine at the C-4 position of the quinazoline core has been shown to yield molecules with good antiproliferative activity. nih.gov The slight deviation of the quinazoline core in the active site of EGFR, generated by bulkier groups at the 6 and 7 positions, can lead to shorter H-bonds and increased inhibitory activity. nih.gov
Ligand-Target Interactions: Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interactions between a ligand and its target protein at the molecular level.
Binding Modes with Enzyme Active Sites (e.g., EGFR, HDAC6, Sterol 14-α Demethylase, COX-2)
Epidermal Growth Factor Receptor (EGFR):
Quinazoline-based compounds are well-known inhibitors of EGFR, a key target in cancer therapy. tandfonline.com Molecular docking studies have revealed that 4-anilinoquinazoline (B1210976) derivatives can act as ATP competitive type-I inhibitors of EGFR kinase enzymes. tandfonline.com These derivatives typically form crucial hydrogen bonds with key amino acid residues in the EGFR active site, such as Met793. japsonline.com For instance, certain 4-anilinoquinazoline derivatives with a benzamide (B126) moiety at the sixth position have shown high affinity for EGFR, with the nitrogen of the quinazoline nucleus forming a valid hydrogen bond with Met793 and Ser720. japsonline.com Similarly, another 4-anilinoquinazoline analogue demonstrated a significant hydrogen-bonding interaction between the nitrogen of the aniline group and Met793. japsonline.com The binding energy of some 6-bromo-quinazoline-4(3H)-one derivatives with a thiol group at the 2-position against EGFR has been calculated, with values like -6.7 kcal/mol, indicating a strong binding affinity. nih.gov
Histone Deacetylase 6 (HDAC6):
Quinazolinone-based hydroxamic acids have been designed as selective inhibitors of HDAC6, an enzyme implicated in cancer and other diseases. nih.gov Molecular docking studies of these derivatives have shown low binding energies, ranging from -6.54 to -9.84 kcal/mol, which correlates with their good antitumor activity. rsc.org A 2-mercaptoquinazolinone derivative, in particular, displayed a high binding affinity of -7.92 kcal/mol towards HDAC6. semanticscholar.orgresearchgate.net These compounds are believed to interact with the enzyme through metal complexation, hydrogen bonding, and other interactions. rsc.org
Sterol 14-α Demethylase (CYP51):
This enzyme is a key target for antifungal agents. Molecular docking studies have shown that derivatives of tandfonline.comjapsonline.combenthamscience.comtriazolo[5,1-b]quinazolin-8(4H) can bind to the same region of the sterol 14-α demethylase active site as the known antifungal drug fluconazole. researchgate.net The interactions between imidazole (B134444) derivatives and Candida albicans sterol 14-α demethylase (CYP51) have also been investigated, revealing different types of interactions, including electrostatic and hydrogen bonding. physchemres.org
Cyclooxygenase-2 (COX-2):
Quinazoline and quinazolin-4-one derivatives have been investigated for their anti-inflammatory activity by targeting the COX-2 enzyme. benthamscience.comnih.gov Molecular docking studies have suggested that active compounds can be positioned within the active sites of COX-2, interacting with key residues such as Arg121 and Tyr356, similar to the binding of the nonsteroidal anti-inflammatory drug ibuprofen. benthamscience.comnih.gov
Hydrophilic and Hydrophobic Interactions
The binding of this compound derivatives to their target enzymes is governed by a combination of hydrophilic and hydrophobic interactions. The spatial distribution of hydrophilic and hydrophobic domains on the molecule is crucial for its biological activity. researchgate.net
In the context of EGFR inhibition, the 4-anilino-quinazoline moiety itself provides a scaffold with specific hydrophobic interactions within the ATP-binding pocket. nih.gov Modifications to this core, such as the introduction of a thio-benzyl moiety at the 2-position and a phenyl moiety at the 3-position of the quinazoline ring, are designed to enhance electronic and hydrophobic interactions with the enzyme's active site. nih.gov
For COX-2 inhibitors, the insertion of certain hydrophobic or hydrophilic groups into quinazolines containing sulfamerazine (B1682647) moieties is a strategy to improve their activity. mdpi.com The nature of these interactions can significantly influence the binding affinity and selectivity of the compounds.
Hydrogen Bonding Interactions
Hydrogen bonds are critical for the specific and stable binding of this compound derivatives to their target enzymes.
EGFR: The nitrogen atom of the quinazoline nucleus and the nitrogen of the aniline group in 4-anilinoquinazoline derivatives are common hydrogen bond acceptors and donors, respectively, forming crucial interactions with residues like Met793 in the EGFR active site. japsonline.com In some quinazolinone derivatives, the oxygen atom on the quinazolinone ring can form a hydrogen bond with the amino acid residue Gly719, while an oxygen atom on an acylhydrazine chain can interact with Lys745. jst.go.jp
COX-2: The ability of quinazoline derivatives to form hydrogen bonds with key residues in the COX-2 active site, such as Arg121 and Tyr356, is a key determinant of their inhibitory activity. benthamscience.comnih.gov
Other Targets: In the case of E. coli DNA gyrase inhibitors, potent antimicrobial quinazoline derivatives have shown good interactions with the target protein through hydrogen bonding. researchgate.net Similarly, for glucokinase activators, hydrogen bonding and π-π interactions with key amino acid residues of the receptor are crucial for their activity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.
A 3D-QSAR study on 4(3H)-quinazolinone derivatives with dithiocarbamate (B8719985) side chains as thymidylate synthase inhibitors resulted in a robust model that provided guidelines for structural optimization. nih.gov Another QSAR study on quinazoline-4(3H)-ones derivatives with anticonvulsant activity identified several molecular descriptors that are important for their activity, including those related to the molecule's volume, electronic properties, and shape. ufv.br The developed model showed good statistical parameters, indicating its predictive power. ufv.br For antimalarial quinazoline derivatives, a QSAR model was developed from a set of 51 substituted quinazolines, which exhibited significant in vitro activity against Plasmodium falciparum. cbijournal.com
Computational Chemistry in Lead Optimization
Computational chemistry plays a vital role in the lead optimization phase of drug discovery, helping to refine the structure of a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties.
In silico ADME Prediction
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a computational method used to assess the drug-likeness of compounds early in the drug discovery process. These predictions help to identify potential liabilities that could lead to poor pharmacokinetic properties.
Several studies on quinazoline derivatives have utilized in silico ADME prediction tools. For instance, the SwissADME web server has been used to predict the ADME properties of N-(4-oxo-2-(4-((4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) methyl) phenyl) quinazolin-3(4H)-yl) benzamide derivatives. researchtrend.net Such analyses can predict parameters like intestinal absorption, blood-brain barrier permeability, and potential for inhibition of cytochrome P450 enzymes. researchtrend.net In another study, in silico drug-likeness properties of quinazolin-4(3H)-one derivatives showed better predicted ADME values than the known drug lapatinib (B449). nih.gov These computational tools assist in prioritizing compounds for synthesis and further experimental evaluation. researchtrend.net
Future Directions and Research Perspectives
Development of Multi-Targeted Quinazoline-4-thiol Derivatives
A significant trend in modern drug discovery is the design of multi-target-directed ligands (MTDLs), which can modulate multiple biological targets simultaneously. ekb.egacs.org This approach is particularly promising for complex diseases like cancer, where multiple pathways are often dysregulated. ekb.eg Researchers are increasingly focusing on developing this compound derivatives that act as dual or multiple inhibitors.
For instance, novel hybrid compounds combining quinazolin-4-one and 3-cyanopyridin-2-one structures have been developed as dual inhibitors of both Epidermal Growth Factor Receptor (EGFR) and BRAFV600E, two key proteins in cancer progression. nih.gov Certain derivatives have shown potent multi-kinase inhibitory activities against targets like VEGFR-2, FGFR-1, and BRAF, demonstrating the scaffold's potential for creating broad-spectrum anticancer agents. mdpi.com The strategy involves designing molecules that can fit into the binding sites of different enzymes or receptors, offering a more holistic treatment approach and potentially overcoming drug resistance. nih.govnih.gov
Table 1: Examples of Multi-Targeted Quinazoline (B50416) Derivatives
| Compound Class | Targets | Therapeutic Area | Key Findings | Reference(s) |
|---|---|---|---|---|
| Quinazolin-4-one/3-cyanopyridin-2-one hybrids | EGFR, BRAFV600E | Cancer | Significant antiproliferative activity in four cancer cell lines. | nih.gov |
| 4(3H)-QLO-containing derivatives | VEGFR-2, FGFR-1, BRAFWT, BRAFV600E | Cancer | Potent multi-kinase inhibition and excellent antiproliferative activity across NCI-60 cell lines. | mdpi.com |
| Quinazolin-4(3H)-one derivatives | CDK2, HER2, EGFR | Cancer | Strong enzyme inhibitory activity, with some compounds showing potency similar to the drug imatinib (B729) against CDK2. | nih.gov |
Exploration of Novel Bioactive Hybrids
Molecular hybridization, a strategy that combines two or more pharmacologically active scaffolds into a single molecule, is a key area of future research. nih.govrsc.org This approach aims to create synergistic effects, enhance biological activity, and potentially reduce multidrug resistance. nih.gov The this compound nucleus is an ideal candidate for hybridization due to its synthetic accessibility and established bioactivity. rsc.org
Researchers have successfully created hybrids of quinazoline with various other heterocyclic systems, including:
Thiazolidinone: These hybrids have demonstrated promising anti-cancer activity against liver (Hep-G2) and breast (MCF-7) cancer cell lines. rsc.org
Triazole: Linking quinazoline and triazole moieties, often through a thioether linkage, has yielded compounds with high anticancer activity. rsc.org
Artemisinin: Quinazoline-artemisinin hybrids have been synthesized and evaluated for their antiviral activity, showing potent effects against cytomegalovirus that are superior to the standard drug ganciclovir. semanticscholar.org
Chalcone (B49325): Chalcone-like compounds derived from quinazoline have been synthesized and tested for antiviral activity against the cucumber mosaic virus. semanticscholar.org
The goal is to develop new therapeutic agents by leveraging the combined strengths of different pharmacophores. nih.gov
Advanced Computational Modeling for Rational Drug Design
Computational tools are becoming indispensable in the rational design of novel this compound derivatives. sbfte.org.br Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics (MD) simulations provide deep insights into how these molecules interact with their biological targets. acs.orgacs.orgresearchgate.net
Molecular docking helps predict the binding modes and affinities of newly designed compounds within the active sites of target proteins, such as EGFR, BRAFV600E, or various kinases. nih.govnih.govrsc.org This allows medicinal chemists to prioritize the synthesis of compounds with the highest likelihood of success, saving time and resources. nih.gov For example, docking studies have been used to correlate the anti-proliferative activity of quinazolinone-thiazolidinone hybrids with their ability to inhibit the topoisomerase-II enzyme. rsc.org
QSAR models establish a mathematical relationship between the chemical structure of the compounds and their biological activity, helping to optimize substituents for enhanced potency. acs.org Furthermore, computational approaches are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of virtual compounds, ensuring that drug candidates possess favorable pharmacokinetic properties. researchgate.net
Synthesis of this compound-Based Agrochemicals
The structural versatility of the quinazoline scaffold extends beyond medicine into the agrochemical sector. mdpi.comnih.gov There is a growing interest in developing quinazoline-based compounds as fungicides, herbicides, insecticides, and antiviral agents for crop protection. mdpi.comnih.gov The 4(3H)-quinazolinone core is considered a privileged structure for discovering novel agrochemicals due to its broad-spectrum bioactivity. mdpi.com
Research has highlighted the potential of these compounds against various plant pathogens. For instance, certain quinazoline derivatives have shown significant therapeutic effectiveness against cucumber mosaic virus (CMV) and potato virus Y, in some cases exceeding the performance of commercial agents like ningnanmycin. semanticscholar.org Future work will likely focus on the systematic synthesis and screening of this compound libraries to identify new lead compounds for agrochemical applications and to understand their structure-activity relationships in this context. nih.gov The development of sustainable synthetic methods, such as H₂O₂-mediated synthesis, further supports the application of these compounds in agriculture. acs.orgnih.gov
Addressing Challenges in Synthetic Yields and Purification
While the synthesis of the quinazoline scaffold is well-established, challenges related to yield, purification, and regioselectivity remain, particularly for complex derivatives. beilstein-journals.orgmdpi.com Future research must focus on developing more efficient, cost-effective, and environmentally benign synthetic protocols. nih.gov
For example, some synthetic pathways result in products that are unstable in the presence of water or are difficult to purify using standard techniques like column chromatography, leading to degradation and low isolated yields. beilstein-journals.org Researchers are exploring alternative strategies, such as modifying reaction conditions (e.g., solvent choice) or developing one-pot synthesis methods to improve efficiency and minimize side product formation. beilstein-journals.org The development of greener synthetic approaches, using reagents like H₂O₂ as a sustainable oxidant and DMSO as both a solvent and carbon source, represents a significant step forward. acs.org Overcoming these synthetic hurdles is crucial for the large-scale production required for both pharmaceutical and agrochemical applications. nih.gov
Long-Term Pharmacological Studies
Many of the reported studies on novel this compound derivatives focus on in vitro activity and initial in vivo assessments in acute models. mdpi.comacs.org A critical future direction is the undertaking of comprehensive, long-term pharmacological studies. These studies are essential to fully characterize the efficacy, pharmacokinetics (how the body processes the drug), and toxicological profiles of the most promising lead compounds.
Long-term studies in relevant animal models are necessary to evaluate chronic toxicity, potential for carcinogenicity, and effects on reproduction and development. This data is indispensable for translating promising laboratory findings into clinically approved drugs or commercially viable agrochemicals. sbfte.org.br As multi-target agents and novel hybrids are developed, understanding their long-term behavior and safety in biological systems will be paramount for regulatory approval and successful application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
